PROTAC BRD9 Degrader-4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C42H49FN6O7 |
|---|---|
分子量 |
768.9 g/mol |
IUPAC名 |
1-[5-[4-[[(3S,4S)-4-[4-(2-butyl-1-oxo-2,7-naphthyridin-4-yl)-2-methoxyphenoxy]-3-fluoropiperidin-1-yl]methyl]piperidine-1-carbonyl]-2-methoxyphenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C42H49FN6O7/c1-4-5-16-48-25-32(30-10-15-44-23-31(30)41(48)52)28-6-9-37(38(22-28)55-3)56-35-13-17-46(26-33(35)43)24-27-11-18-47(19-12-27)40(51)29-7-8-36(54-2)34(21-29)49-20-14-39(50)45-42(49)53/h6-10,15,21-23,25,27,33,35H,4-5,11-14,16-20,24,26H2,1-3H3,(H,45,50,53)/t33-,35-/m0/s1 |
InChIキー |
RHYLAIPZKCALML-LRHLLKFHSA-N |
異性体SMILES |
CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)O[C@H]4CCN(C[C@@H]4F)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)OC)N7CCC(=O)NC7=O)OC |
正規SMILES |
CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)OC4CCN(CC4F)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)OC)N7CCC(=O)NC7=O)OC |
製品の起源 |
United States |
Foundational & Exploratory
PROTAC BRD9 Degrader-4: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PROTAC (Proteolysis Targeting Chimera) technology represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of proteins. Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology due to its role as a critical component of the non-canonical BAF (ncBAF) chromatin remodeling complex and its involvement in transcriptional regulation.[1][2] While specific public data for a molecule designated "PROTAC BRD9 Degrader-4" is limited, this guide synthesizes the established mechanism of action for BRD9-targeting PROTACs, providing a comprehensive technical overview for research and development professionals. This document will detail the molecular machinery hijacked by these degraders, the downstream cellular consequences, and the experimental methodologies used for their characterization.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), in this case, BRD9; a ligand for an E3 ubiquitin ligase; and a linker connecting the two.[3][4][5] The fundamental mechanism of a BRD9 PROTAC, including the presumed action of "this compound," involves the formation of a ternary complex between BRD9, the PROTAC molecule, and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[5]
This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD9.[5] The resulting polyubiquitinated BRD9 is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[5] A crucial feature of this process is the catalytic nature of the PROTAC molecule; after inducing the degradation of one BRD9 protein, it is released and can engage another BRD9 molecule, leading to a sustained and efficient clearance of the target protein.[4][5]
Downstream Signaling Consequences of BRD9 Degradation
BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a pivotal role in regulating gene expression by altering chromatin structure.[6] By recognizing acetylated lysine residues on histones, BRD9 helps recruit the ncBAF complex to specific genomic loci, thereby controlling the transcription of target genes.[2] The degradation of BRD9 is expected to have profound effects on cellular signaling and function, primarily through the modulation of gene expression programs.
BRD9 has been implicated in several signaling pathways critical for cancer cell proliferation and survival.[7][8] For instance, BRD9 has been shown to be involved in the regulation of the cell cycle and extracellular matrix deposition.[7] In prostate cancer, BRD9 interacts with the androgen receptor (AR) and is required for AR-dependent gene expression.[9] Furthermore, BRD9 has been linked to the Notch signaling pathway in certain cancers.[1][8] Therefore, the degradation of BRD9 by a PROTAC would be expected to disrupt these oncogenic signaling networks, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[7][10]
Quantitative Data and Experimental Protocols
While specific data for "this compound" is not publicly available, the following tables summarize typical quantitative data obtained for well-characterized BRD9 degraders.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| dBRD9 | MOLM-13 | ~50 | >90 | 104 | [3][11] |
| E5 | MV4-11 | 0.016 | >95 | 0.27 | [10] |
| E5 | OCI-LY10 | N/A | >95 | 1.04 | [10] |
| FHD-609 | Synovial Sarcoma Models | N/A | N/A | N/A | [4] |
| CFT8634 | Synovial Sarcoma Models | 3 | >90 | N/A | [4] |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation. IC50: Concentration at which 50% of cell proliferation is inhibited.
Detailed Methodologies for Key Experiments
Western Blotting for BRD9 Degradation
Objective: To quantify the dose- and time-dependent degradation of BRD9 protein following treatment with the PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13, MV4-11) at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC BRD9 degrader or with a fixed concentration for various time points.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the BRD9 signal to a loading control (e.g., GAPDH, β-actin).
Cell Viability/Proliferation Assay
Objective: To determine the effect of BRD9 degradation on cancer cell proliferation and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC BRD9 degrader. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) to each well.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Conclusion
While specific details on "this compound" remain proprietary or unpublished, the established principles of PROTAC-mediated protein degradation provide a robust framework for understanding its likely mechanism of action. By inducing the targeted degradation of BRD9, such a molecule would disrupt the function of the ncBAF chromatin remodeling complex, leading to the modulation of oncogenic signaling pathways and subsequent anti-tumor effects. The experimental protocols outlined in this guide represent the standard methodologies for characterizing the efficacy and mechanism of novel BRD9 degraders. As research in this area continues to advance, the therapeutic potential of targeting BRD9 with PROTAC technology holds significant promise for the treatment of various cancers.
References
- 1. Gene - BRD9 [maayanlab.cloud]
- 2. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
An In-depth Technical Guide to the Discovery and Development of PROTAC BRD9 Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of Proteolysis Targeting Chimeras (PROTACs) targeting Bromodomain-containing protein 9 (BRD9). While the specific designation "PROTAC BRD9 Degrader-4" does not correspond to a publicly named compound, this document will focus on the extensively studied and clinically investigated BRD9 degrader, CFT8634 , as a primary exemplar. Additionally, data from other notable BRD9 degraders such as E5 and CW-3308 will be incorporated to provide a broader understanding of the field.
BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and has been identified as a synthetic lethal target in cancers with perturbations in the SMARCB1 subunit of the canonical BAF complex, such as synovial sarcoma and SMARCB1-null tumors[1][2][3]. The degradation of BRD9, rather than simple inhibition, has emerged as a promising therapeutic strategy for these malignancies[3][4].
Core Concepts and Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two[2][4]. In the case of BRD9 PROTACs like CFT8634, the molecule facilitates the formation of a ternary complex between BRD9 and the Cereblon (CRBN) E3 ligase[1][2][3][4]. This proximity leads to the polyubiquitination of BRD9, marking it for degradation by the 26S proteasome[1][2][3].
Quantitative Data Summary
The following tables summarize key quantitative data for prominent BRD9 PROTAC degraders.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Compound | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Dmax (Max Degradation) | E3 Ligase | Reference |
| CFT8634 | Synovial Sarcoma | 2 nM | - | - | CRBN | [2][5] |
| E5 | MV4-11 | 16 pM | 0.27 nM | >90% | CRBN | [6][7] |
| E5 | OCI-LY10 | - | 1.04 nM | - | CRBN | [6][7] |
| CW-3308 | G401 (Rhabdoid) | < 10 nM | 185 nM | >90% | CRBN | [8][9] |
| CW-3308 | HS-SY-II (Synovial Sarcoma) | < 10 nM | 2.7 µM | >90% | CRBN | [8][9] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Pharmacokinetics and Efficacy of CFT8634 and CW-3308
| Compound | Model | Dosing | BRD9 Degradation in Tumor | Tumor Growth Inhibition (TGI) | Oral Bioavailability (F%) | Reference |
| CFT8634 | Synovial Sarcoma PDX | Oral, daily | Robust and dose-dependent | Significant and dose-dependent | Orally Bioavailable | [1][2][3] |
| CW-3308 | HS-SY-II Xenograft | 25 mg/kg, oral | >90% | 57% | 91% (mice) | [8][9] |
| CW-3308 | HS-SY-II Xenograft | 50 mg/kg, oral | >90% | 60% | 91% (mice) | [8][9] |
PDX: Patient-Derived Xenograft.
Experimental Protocols
Detailed methodologies for key experiments in the discovery and characterization of BRD9 PROTACs are provided below. These protocols are synthesized from established practices in the field.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in BRD9 protein levels following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
BRD9 PROTAC (e.g., CFT8634) and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-BRD9, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal. Quantify band intensities and normalize the BRD9 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay quantifies the formation of the BRD9-PROTAC-E3 ligase ternary complex.
Materials:
-
HEK293 cells
-
Plasmids: NanoLuc®-BRD9 (donor) and HaloTag®-CRBN (acceptor)
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Substrate (donor substrate)
-
PROTAC compound
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Transfection: Co-transfect HEK293 cells with NanoLuc®-BRD9 and HaloTag®-CRBN plasmids and plate in a 96-well plate.
-
Compound Treatment: After 24-48 hours, treat the cells with serial dilutions of the PROTAC.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to the wells.
-
Signal Measurement: Incubate at room temperature and measure the donor emission (460 nm) and acceptor emission (618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Cell Viability Assay
This assay measures the effect of BRD9 degradation on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., synovial sarcoma cell line)
-
96-well plates
-
PROTAC compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.
-
Signal Measurement: After a short incubation, measure the luminescence.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines the evaluation of a BRD9 PROTAC's anti-tumor activity in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cells or patient-derived tumor fragments
-
PROTAC formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells or tumor fragments into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the PROTAC (e.g., by oral gavage) and vehicle control according to the planned dosing schedule and duration.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor samples can be used for pharmacodynamic analysis (e.g., Western blot for BRD9 levels).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Concluding Remarks
The development of BRD9-targeting PROTACs, exemplified by CFT8634, represents a significant advancement in targeting previously "undruggable" epigenetic regulators for cancer therapy. The preclinical data for compounds like CFT8634, E5, and CW-3308 demonstrate the potential for potent and selective degradation of BRD9, leading to anti-tumor activity in relevant cancer models. While CFT8634's clinical development was discontinued (B1498344) due to cardiac toxicities and modest efficacy in late-line patients, it provided crucial proof-of-concept for the oral bioavailability and in-patient target engagement of a BRD9 degrader[1][4]. The continued exploration and optimization of BRD9 degraders hold promise for the treatment of synovial sarcoma, SMARCB1-null tumors, and potentially other BRD9-dependent malignancies. The methodologies and data presented in this guide offer a foundational understanding for researchers and clinicians working in this exciting area of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. c4therapeutics.com [c4therapeutics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
A Technical Introduction to PROTAC-Mediated BRD9 Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of Proteolysis Targeting Chimera (PROTAC) technology for the targeted degradation of Bromodomain-containing protein 9 (BRD9). BRD9 is a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a significant therapeutic target in various cancers. This document details the mechanism of action, quantitative data on key BRD9 PROTACs, experimental protocols, and relevant signaling pathways.
The PROTAC Mechanism for BRD9 Degradation
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. A BRD9 PROTAC consists of three key components: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting the two.
The PROTAC molecule facilitates the formation of a ternary complex between BRD9 and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate BRD9, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD9 proteins.[1]
Quantitative Data on Key BRD9 PROTACs
The following tables summarize the in vitro degradation and anti-proliferative activities of several well-characterized BRD9 PROTACs. DC50 represents the concentration required to degrade 50% of the target protein, while IC50 indicates the concentration needed to inhibit 50% of a biological function, such as cell viability.
| PROTAC | E3 Ligase Ligand | BRD9 Ligand | Cell Line | BRD9 DC50 (nM) | Reference |
| dBRD9 | Pomalidomide (CRBN) | BI-7273 | MOLM-13 | 50 | [1] |
| PROTAC 11 | Pomalidomide (CRBN) | BI-7273 | Not Specified | 50 | [1] |
| PROTAC 23 | VHL Ligand | BI-7273 | EOL-1 | 1.8 | [1] |
| A-204 | Not Reported | [1] | |||
| VZ185 | VHL Ligand | Not Specified | HEK293 | Not Reported | [2] |
| DBr-1 | DCAF1 Ligand | BI-9564 | HEK293 | 90 | [3] |
| AMPTX-1 | DCAF16 Ligand | Pyridone Analogue | MV4-11 | 0.5 | [4] |
| MCF-7 | 2 | [4] | |||
| E5 | Not Specified | Not Specified | MV4-11 | 0.016 | [5][6] |
| PROTAC | Cell Line | IC50/EC50 (nM) | Reference |
| dBRD9 | MOLM-13 | 56.6 | [7] |
| PROTAC 11 | Not Specified | 104 | [1] |
| PROTAC 23 | EOL-1 | 3 | [1] |
| A-204 | 40 | [1] | |
| E5 | MV4-11 | 0.27 | [5][6] |
| OCI-LY10 | 1.04 | [5][6] |
BRD9 Signaling Pathways
BRD9, as a component of the ncBAF complex, plays a crucial role in chromatin remodeling and gene expression. Its dysregulation has been implicated in various signaling pathways that are critical for cancer cell proliferation and survival. The degradation of BRD9 can therefore impact these oncogenic pathways.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cells of interest (e.g., MV4-11)
-
Culture medium
-
BRD9 PROTAC
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the BRD9 PROTAC in culture medium.
-
Add 10 µL of the diluted PROTAC or vehicle (DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[8]
Western Blot for BRD9 Degradation
This protocol is used to detect and quantify the levels of BRD9 protein following PROTAC treatment.
Materials:
-
Cells treated with BRD9 PROTAC
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD9
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of BRD9 degradation.
Experimental Workflow for PROTAC Discovery and Evaluation
The development of a novel BRD9 PROTAC involves a multi-step process from initial design to in vivo testing.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. PROTAC BRD9 Degrader-8 | PROTACs | | Invivochem [invivochem.com]
- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: PROTAC BRD9 Degrader-4 (CAS Number: 2633632-34-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BRD9 Degrader-4 is a bifunctional molecule designed for the targeted degradation of Bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera (PROTAC), it operates by inducing the proximity of BRD9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome. BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in various cancers, making targeted degraders like this compound valuable tools for research and potential drug development.[1] This guide provides a comprehensive overview of the known properties and methodologies associated with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for the proper handling, storage, and preparation of the compound for experimental use.
| Property | Value | Source(s) |
| CAS Number | 2633632-34-3 | [2][3][4][5] |
| Molecular Formula | C42H49FN6O7 | [2][3][6] |
| Molecular Weight | 768.87 g/mol | [3][4][6] |
| Appearance | Solid, Off-white to light yellow | [6] |
| SMILES | C(CCC)N1C=C(C=2C(C1=O)=CN=CC2)C3=CC(OC)=C(O[C@@H]4--INVALID-LINK--CN(CC5CCN(C(=O)C6=CC(=C(OC)C=C6)N7C(=O)NC(=O)CC7)CC5)CC4)C=C3 | [2] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 1 year | [3] |
Biological Activity
While specific quantitative biological data such as DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) for this compound are not widely available in peer-reviewed literature, it is described as a bifunctional degrader of BRD9 for cancer research.[2][3][6] For context, other reported BRD9 PROTACs have demonstrated potent degradation activity and anti-proliferative effects in various cancer cell lines. For instance, some BRD9 degraders have shown DC50 values in the low nanomolar range.
Signaling Pathways
BRD9 is a critical component of the ncBAF chromatin remodeling complex, which plays a fundamental role in regulating gene expression. The degradation of BRD9 can therefore impact numerous signaling pathways implicated in cancer biology. While direct studies on the specific downstream effects of this compound are limited, the known functions of BRD9 suggest that its degradation could modulate pathways involved in:
-
Cell Cycle Progression: BRD9 has been shown to regulate genes involved in cell cycle control.
-
Apoptosis: The loss of BRD9 can lead to changes in the expression of genes that regulate programmed cell death.
-
Oncogenic Transcription Programs: BRD9 is known to be essential for the expression of key oncogenes in certain cancers.
Below is a generalized diagram illustrating the mechanism of action of a PROTAC, which is applicable to this compound.
Caption: General mechanism of action for a PROTAC, leading to target protein degradation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard techniques used for evaluating PROTAC molecules.
BRD9 Degradation Assay (Western Blot)
This protocol is designed to qualitatively and semi-quantitatively assess the degradation of BRD9 protein in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known BRD9 expression)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. A DMSO-only control should be included.
-
Treat cells with varying concentrations of the degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Resolve the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Caption: Experimental workflow for Western Blot analysis of BRD9 degradation.
Quantitative BRD9 Degradation (HiBiT Assay)
The HiBiT assay provides a quantitative, real-time method to measure the degradation kinetics of BRD9. This requires a cell line where the endogenous BRD9 is tagged with the HiBiT peptide.
Materials:
-
HiBiT-BRD9 knock-in cell line
-
This compound
-
Nano-Glo® HiBiT Lytic Detection System
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the HiBiT-BRD9 cells in a white, opaque multi-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and add them to the cells. Include a DMSO control.
-
-
Incubation:
-
Incubate the plate at 37°C for the desired time points.
-
-
Lytic Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well and incubate to ensure complete cell lysis.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal of the treated wells to the DMSO control to determine the percentage of remaining BRD9.
-
Plot the percentage of BRD9 remaining against the degrader concentration to determine the DC50 value.
-
Caption: Workflow for the quantitative HiBiT assay to determine DC50.
Ternary Complex Formation (Co-Immunoprecipitation)
This protocol is used to verify the formation of the BRD9-PROTAC-E3 ligase ternary complex, which is the foundational mechanism of action for a PROTAC.
Materials:
-
Cell line of interest
-
This compound
-
MG132 (proteasome inhibitor, to prevent degradation of the complex)
-
Co-Immunoprecipitation Kit
-
Antibody against the E3 ligase recruited by the PROTAC (e.g., anti-Cereblon or anti-VHL)
-
Antibody against BRD9
Procedure:
-
Cell Treatment:
-
Treat cells with this compound and MG132. A vehicle-only control should be included.
-
-
Cell Lysis:
-
Lyse the cells using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.
-
Use protein A/G beads to capture the antibody-protein complexes.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.
-
Caption: Workflow for Co-IP to confirm ternary complex formation.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of BRD9 and for exploring the potential of targeted protein degradation as a therapeutic strategy. This guide provides a foundational understanding of its properties and the experimental approaches required for its characterization. Further studies are needed to fully elucidate its biological activity and therapeutic potential.
References
Target Engagement of PROTAC BRD9 Degrader-4 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF), has emerged as a compelling therapeutic target in oncology.[1][2] Its role in regulating gene expression has implicated it in the proliferation and survival of various cancer cells.[3][4] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6] This guide provides an in-depth technical overview of the target engagement of PROTAC BRD9 Degrader-4, a bifunctional molecule designed to induce the degradation of BRD9 in cancer cells.
This compound is a heterobifunctional molecule that consists of a ligand that binds to BRD9 and another ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD9.[6] The degradation of BRD9 has been shown to disrupt the assembly of the GBAF complex, leading to the downregulation of oncogenic transcriptional programs and subsequent inhibition of cancer cell growth.[3]
Mechanism of Action
This compound operates by inducing the formation of a ternary complex between BRD9 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.
Caption: Mechanism of this compound mediated BRD9 degradation.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound and similar well-characterized BRD9 degraders. This data is essential for comparing the potency and efficacy of these molecules in different cancer cell lines.
| Compound | Cancer Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| This compound | Not specified | ≤25 | - | - | [3] |
| dBRD9-A | MOLM-13 | - | - | Potent | [6] |
| AMPTX-1 | MV4-11 | 0.5 | 93 | - | [7] |
| AMPTX-1 | MCF-7 | 2 | 70 | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Western Blotting for BRD9 Degradation
This protocol is used to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with this compound.
Caption: Experimental workflow for Western Blotting.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BRD9
-
Loading control antibody: anti-GAPDH or anti-Actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary anti-BRD9 and loading control antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software to determine the percentage of BRD9 degradation relative to the loading control.
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay used to measure the formation of the ternary complex (BRD9-PROTAC-E3 ligase) in live cells.
Caption: Experimental workflow for the NanoBRET™ assay.
Materials:
-
HEK293T cells
-
Plasmids: NanoLuc®-BRD9 (donor) and HaloTag®-E3 ligase (acceptor)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Luciferase Assay Substrate
-
This compound
-
Multi-mode plate reader
Procedure:
-
Transfection: Co-transfect HEK293T cells with NanoLuc®-BRD9 and HaloTag®-E3 ligase plasmids.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal) and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.
Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of BRD9 degradation on the proliferation and viability of cancer cells.[8]
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Downstream Effects
Degradation of BRD9 by this compound is expected to impact several cancer-relevant signaling pathways. BRD9, as a component of the ncBAF complex, plays a role in chromatin remodeling and gene transcription. Its degradation can lead to:
-
Disruption of the ncBAF (GBAF) complex: BRD9 is essential for the proper assembly of the GBAF complex. Its degradation leads to the loss of other GBAF members from fusion protein containing complexes in synovial sarcoma.[3]
-
Downregulation of Oncogenic Transcription Programs: In synovial sarcoma, BRD9 degradation leads to the downregulation of oncogenic transcriptional programs.[3][4]
-
Impact on Androgen Receptor (AR) Signaling: In prostate cancer, BRD9 interacts with the androgen receptor and modulates AR-dependent gene expression.[9]
-
Induction of DNA Damage and R-loop Accumulation: Depletion of BRD9 has been shown to trigger DNA damage via R-loop accumulation, leading to conflicts between transcription and replication processes in leukemia cells.[10]
Caption: Downstream effects of BRD9 degradation.
Conclusion
This compound represents a promising chemical tool for studying the biological functions of BRD9 and for the potential therapeutic intervention in cancers dependent on this protein. The methodologies and data presented in this guide provide a framework for researchers to effectively evaluate its target engagement and cellular effects. Further investigation into the specific quantitative parameters of this compound across a broader range of cancer models will be crucial for its continued development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
BRD9 as a Therapeutic Target in Oncology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bromodomain-containing protein 9 (BRD9) has recently emerged as a compelling therapeutic target in oncology. As a key component of the non-canonical SWI/SNF (also known as ncBAF) chromatin remodeling complex, BRD9 plays a critical role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histones.[1][2][3] Its dysregulation and functional dependency have been implicated in the pathogenesis of various malignancies, including synovial sarcoma, acute myeloid leukemia (AML), prostate cancer, and malignant rhabdoid tumors.[1][4][5][6] This technical guide provides an in-depth overview of BRD9's role in cancer, details on key signaling pathways, a summary of therapeutic strategies including inhibitors and degraders, and methodologies for critical experiments in BRD9 research.
The Role of BRD9 in Cancer Biology
BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a defining subunit of the ncBAF chromatin remodeling complex.[1] The core function of its bromodomain is to act as an epigenetic "reader," binding to acetylated lysine residues on histone and non-histone proteins.[7][8] This interaction is crucial for recruiting the ncBAF complex to specific chromatin locations, thereby modulating chromatin structure and regulating the transcription of target genes involved in cell proliferation, survival, and differentiation.[1][2][9]
BRD9's oncogenic role is context-dependent, with notable dependencies observed in specific cancer types:
-
Synovial Sarcoma: This cancer is characterized by a hallmark SS18-SSX fusion protein.[4][10] BRD9 is a critical functional dependency in synovial sarcoma, where it integrates into SS18-SSX-containing BAF complexes to support oncogenic gene expression programs.[4][11] Targeted degradation of BRD9 has been shown to reverse these programs and inhibit tumor progression in vivo.[4][12]
-
Acute Myeloid Leukemia (AML): BRD9 is often overexpressed in AML and is essential for leukemia cell viability.[5][13] It sustains oncogenic transcription, notably of MYC, and its inhibition can lead to decreased proliferation, apoptosis, and a block in differentiation.[13][14] The BRD9-STAT5 axis also plays a significant role in the development and maintenance of leukemia.[2][7]
-
Prostate Cancer: BRD9 is overexpressed in prostate cancer, particularly in metastatic disease.[6] It functions as a critical regulator of Androgen Receptor (AR) signaling.[15][16] BRD9 interacts with the AR and is required for AR-dependent gene expression, making it a druggable target for AR-positive prostate cancers, including those resistant to antiandrogen therapies.[15][16][17]
-
Malignant Rhabdoid Tumors (MRTs): These aggressive pediatric cancers are often characterized by mutations in SMARCB1, a core component of the SWI/SNF complex.[1] BRD9 inhibitors have been shown to effectively suppress the growth of MRTs by disrupting the aberrant chromatin remodeling that drives their growth.[1]
Key Signaling Pathways Involving BRD9
BRD9 exerts its oncogenic functions by modulating several critical signaling pathways. Its role as a transcriptional co-regulator places it at the nexus of multiple cancer-driving networks.
Caption: Core mechanism of BRD9 in transcriptional regulation.
BRD9-MYC and BRD9-STAT5 Axes in AML
In AML, BRD9 is a key regulator of oncogenic transcription factors. It is enriched downstream of the MYC promoter, driving its transcription and supporting rapid cell proliferation.[14] Furthermore, BRD9 overexpression activates the STAT5 pathway, which is known to promote the proliferation and survival of AML cells.[2]
Caption: BRD9-driven oncogenic signaling in Acute Myeloid Leukemia (AML).
BRD9 and Androgen Receptor (AR) Signaling in Prostate Cancer
BRD9 plays a crucial role in coordinating the transcriptional activity of the androgen receptor (AR).[15] It interacts with AR and is required for AR binding at target genes, modulating AR-dependent gene expression that drives prostate cancer progression.[15][16] This positions BRD9 as a key co-regulator in both androgen-sensitive and castration-resistant prostate cancer (CRPC).[17]
Therapeutic Strategies Targeting BRD9
The dependency of certain cancers on BRD9 makes it an attractive therapeutic target. Strategies include direct inhibition of its bromodomain and targeted protein degradation.
Small Molecule Inhibitors
BRD9 inhibitors are small molecules designed to bind to the acetyl-lysine recognition pocket of the bromodomain, preventing its interaction with acetylated histones.[8] This action disrupts the recruitment of the ncBAF complex and subsequent gene transcription. I-BRD9 is a selective chemical probe that has been instrumental in preclinical studies, demonstrating that its use in AML cells leads to decreased cell proliferation and increased apoptosis.[13][18]
Targeted Protein Degraders (PROTACs)
Targeted protein degradation offers a distinct and potentially more potent therapeutic strategy.[19] BRD9 degraders are heterobifunctional molecules, often called Proteolysis-Targeting Chimeras (PROTACs), that link a BRD9-binding molecule to an E3 ubiquitin ligase recruiter (like pomalidomide (B1683931) for Cereblon).[19][20][21] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the BRD9 protein, effectively eliminating it from the cell.[8][19] This approach can be more effective than simple inhibition, especially when the scaffolding function of the protein is critical to the disease, as seen in synovial sarcoma.[22]
Caption: Mechanisms of action: BRD9 inhibitor vs. BRD9 degrader (PROTAC).
Quantitative Data on BRD9-Targeted Compounds
Several BRD9 degraders are in preclinical and clinical development. Two notable examples, FHD-609 and CFT8634, have advanced to Phase 1 clinical trials for synovial sarcoma and other SMARCB1-deficient tumors.[23][24][25][26]
| Compound Name | Type | Target Indication(s) | Development Phase | Key Findings / Notes |
| I-BRD9 | Inhibitor | Preclinical Tool | Preclinical | Selective chemical probe; reduces AML cell growth.[13][27] |
| dBRD9 | Degrader (PROTAC) | Preclinical Tool | Preclinical | Selectively degrades BRD9 over BRD4 and BRD7; anti-proliferative in AML cell lines.[21] |
| FHD-609 | Degrader (PROTAC) | Synovial Sarcoma, SMARCB1-deficient tumors | Phase 1 | Demonstrates BRD9 degradation in patient tumors.[24][26] A partial clinical hold was placed due to cardiac signals requiring stringent monitoring.[24][28] |
| CFT8634 | Degrader (PROTAC) | Synovial Sarcoma, SMARCB1-null tumors, Multiple Myeloma | Phase 1/2 | Shows anti-proliferative activity in multiple myeloma models, synergistic with pomalidomide.[25] |
| AMPTX-1 | Degrader (Molecular Glue) | Preclinical Tool | Preclinical | Works via a "targeted glue" mechanism, recruiting the DCAF16 E3 ligase.[23] |
Key Experimental Methodologies
The investigation of BRD9 as a therapeutic target involves a range of molecular and cellular biology techniques.
Caption: A generalized workflow for preclinical evaluation of BRD9 as a target.
CRISPR/Cas9-based Screens
-
Objective: To identify functional dependencies in cancer cells. A domain-focused CRISPR screen was used to identify the bromodomain of BRD9 as a critical dependency in synovial sarcoma.[4]
-
Methodology:
-
Library Design: A pooled sgRNA library targeting specific protein domains (e.g., bromodomains) is designed.
-
Transduction: Cas9-expressing cancer cells (e.g., synovial sarcoma cell lines) are transduced with the sgRNA library at a low multiplicity of infection.
-
Cell Culture: Cells are cultured for a period to allow for gene editing and subsequent effects on cell proliferation/survival.
-
Genomic DNA Extraction & Sequencing: Genomic DNA is extracted from cells at an early time point (baseline) and a late time point. The sgRNA cassettes are amplified via PCR and sequenced.
-
Data Analysis: sgRNA representation is compared between the late and early time points. sgRNAs that are depleted over time target genes essential for cell survival.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To map the genome-wide localization of BRD9 and its co-factors (e.g., SS18-SSX, MYC, AR).[4][17][29]
-
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Cells are lysed, and chromatin is sheared into small fragments (200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-BRD9). The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
-
Washing & Elution: Beads are washed to remove non-specific binding. The complexes are then eluted.
-
Reverse Cross-linking: Cross-links are reversed by heating, and proteins are digested with proteinase K.
-
DNA Purification & Library Preparation: The purified DNA is used to prepare a sequencing library.
-
Sequencing & Analysis: The library is sequenced, and reads are aligned to a reference genome. Peak-calling algorithms identify regions of significant enrichment, indicating protein binding sites.
-
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of BRD9 inhibition or degradation on cancer cell growth.[13][18]
-
Methodology (CCK-8/MTT Assay):
-
Cell Seeding: AML or other relevant cancer cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of a BRD9 inhibitor (e.g., I-BRD9) or degrader for a specified time (e.g., 24-72 hours).
-
Reagent Incubation: A tetrazolium salt-based reagent (like CCK-8 or MTT) is added to each well and incubated. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Absorbance values are normalized to vehicle-treated controls to determine the percentage of cell viability. IC50 values (the concentration at which 50% of growth is inhibited) are calculated.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of BRD9-targeted therapies in a living organism.[17][30][31]
-
Methodology:
-
Cell Implantation: Human cancer cells (e.g., prostate cancer or multiple myeloma cell lines) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Mice are randomized into treatment and vehicle control groups. Treatment with the BRD9-targeted agent is administered according to a defined schedule (e.g., daily oral gavage or intravenous injection).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot to confirm BRD9 degradation) or immunohistochemistry (IHC).
-
Conclusion and Future Directions
BRD9 has been firmly established as a critical dependency and a viable therapeutic target in a range of cancers. Its role as a unique subunit of the ncBAF complex provides a specific avenue for intervention in malignancies driven by aberrant chromatin remodeling, such as synovial sarcoma and SMARCB1-deficient tumors. Furthermore, its function as a key co-regulator for oncogenic drivers like MYC, STAT5, and the androgen receptor broadens its therapeutic potential to hematologic malignancies and prostate cancer.
The development of targeted protein degraders represents a particularly promising strategy, offering the potential for a more profound and durable response compared to traditional inhibition. Early clinical data for compounds like FHD-609 and CFT8634 have provided proof-of-mechanism, demonstrating target degradation in patient tumors.[25] However, challenges remain, including the need to carefully manage potential toxicities, as highlighted by the cardiac signal observed with FHD-609.[24]
Future research should focus on:
-
Biomarker Discovery: Identifying robust biomarkers to select patients most likely to respond to BRD9-targeted therapies.
-
Combination Strategies: Exploring synergistic combinations of BRD9 degraders with other standard-of-care agents to overcome resistance and enhance efficacy.[25]
-
Expanding Indications: Investigating the role of BRD9 in other cancer types where it may represent a vulnerability.
-
Optimizing Degrader Technology: Refining the design of BRD9 degraders to improve oral bioavailability, selectivity, and safety profiles.
References
- 1. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploring the Value of BRD9 as a Biomarker, Therapeutic Target and Co-Target in Prostate Cancer | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Targeting BRD9 for Cancer Treatment: A New Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alexslemonade.org [alexslemonade.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]
- 13. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. BRD9 Is a Critical Regulator of Androgen Receptor Signaling and Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. [PDF] Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. cancer-research-network.com [cancer-research-network.com]
- 22. drughunter.com [drughunter.com]
- 23. biorxiv.org [biorxiv.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ashpublications.org [ashpublications.org]
- 26. targetedonc.com [targetedonc.com]
- 27. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 28. onclive.com [onclive.com]
- 29. foghorntx.com [foghorntx.com]
- 30. ashpublications.org [ashpublications.org]
- 31. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PROTAC BRD9 Degrader-4 for the Interrogation of SWI/SNF Complex Biology
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of utilizing PROTAC BRD9 degraders, exemplified by molecules analogous to PROTAC BRD9 Degrader-4, for the advanced study of the SWI/SNF chromatin remodeling complex. Proteolysis-targeting chimeras (PROTACs) offer a powerful chemical biology approach to induce the selective degradation of target proteins, providing distinct advantages over traditional inhibition methods.
Introduction: The Role of BRD9 in the SWI/SNF Complex
Bromodomain-containing protein 9 (BRD9) is a key subunit of a specific variant of the mammalian SWI/SNF chromatin remodeling complex, known as the non-canonical BAF (ncBAF) or GBAF complex.[1][2][3] This multi-subunit machinery utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression.[3] The SWI/SNF complexes are mutated in over 20% of human cancers, highlighting their critical role in cellular homeostasis.[4][5]
BRD9, through its bromodomain, recognizes and binds to acetylated lysine (B10760008) residues on histones, helping to anchor the ncBAF complex to specific genomic locations.[6][7] This function is crucial for the regulation of gene expression programs involved in both normal development and disease states, such as synovial sarcoma and malignant rhabdoid tumors.[8][9] The targeted degradation of BRD9, as opposed to simple inhibition of its bromodomain, eliminates the entire protein, thereby ablating both its scaffolding and reader functions and providing a more profound and durable method to study its role within the SWI/SNF complex.[10][11]
Mechanism of Action: PROTAC-Mediated BRD9 Degradation
PROTAC BRD9 degraders are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS) for targeted protein destruction.[1][12] A typical BRD9 PROTAC consists of three components: a ligand that binds to BRD9, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a chemical linker connecting the two.[11][13][14]
The degrader facilitates the formation of a ternary complex between BRD9 and the E3 ligase.[1][13] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1][15]
Caption: A PROTAC molecule forms a ternary complex, leading to BRD9 ubiquitination and degradation.
BRD9 and SWI/SNF Sub-complex Architecture
The mammalian SWI/SNF family is composed of three distinct final-form complexes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and the non-canonical/BRD9-containing GBAF (ncBAF).[3] While they share core ATPase subunits (SMARCA4/BRG1 or SMARCA2/BRM), they are defined by unique signature subunits. BRD9 is a mutually exclusive and defining component of the ncBAF complex.[7][9] This specificity makes BRD9 degraders exceptional tools to dissect the unique functions of the ncBAF complex without directly perturbing the cBAF and PBAF complexes, which contain the paralog BRD7.[7][16]
References
- 1. benchchem.com [benchchem.com]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Induced Proximity Mechanism of a PROTAC BRD9 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of a representative PROTAC BRD9 degrader, CFT8634, which will be referred to as "PROTAC BRD9 Degrader-4" for the purpose of this guide. This document details the molecular interactions, key quantitative parameters, and the experimental methodologies used to characterize this class of targeted protein degraders.
Introduction to this compound
This compound is a heterobifunctional molecule designed to selectively induce the degradation of Bromodomain-containing protein 9 (BRD9). BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in certain cancers, including synovial sarcoma and SMARCB1-deficient tumors.[1][2] Unlike traditional inhibitors that block the function of a protein, PROTACs hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate the target protein entirely.
This compound is comprised of three key components: a ligand that binds to BRD9, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] This design facilitates the formation of a ternary complex between BRD9 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[2]
Core Mechanism: Induced Proximity and Protein Degradation
The primary mechanism of action for this compound is the formation of a ternary complex, which brings BRD9 into close proximity with the CRBN E3 ligase. This induced proximity triggers a cascade of events leading to the selective degradation of BRD9.
Signaling Pathway Description
-
Ternary Complex Formation : this compound, upon entering the cell, simultaneously binds to both BRD9 and the CRBN E3 ligase, forming a transient ternary complex. The stability and conformation of this complex are critical for the subsequent steps.
-
Ubiquitination : The formation of the ternary complex brings BRD9 into the proximity of the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD9.
-
Proteasomal Degradation : The poly-ubiquitinated BRD9 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins. The proteasome unfolds and proteolytically degrades BRD9 into small peptides.
-
Recycling of PROTAC : After inducing the ubiquitination of BRD9, this compound is released and can catalytically induce the degradation of multiple BRD9 proteins.
Quantitative Data Summary
The efficacy and potency of this compound are determined by several key quantitative parameters. The following tables summarize the available data for CFT8634, our representative this compound.
Table 1: Degradation Potency of CFT8634
| Parameter | Cell Line | Value | Assay Time | Reference |
| DC50 | Synovial Sarcoma | 2.7 nM | Not Specified | [3] |
| Synovial Sarcoma | 2 nM | Not Specified | [5] | |
| HSSYII (Synovial Sarcoma) | 3 nM | Not Specified | ||
| Dmax | HSSYII (Synovial Sarcoma) | >95% | Not Specified |
Table 2: Selectivity Profile of CFT8634
| Target Protein | DC50 | Dmax | Cell Line | Reference |
| BRD9 | 3 nM | ~96% | HSSYII | |
| BRD4 | >10 µM | ~25% | HSSYII | |
| BRD7 | Not significantly degraded | Not Specified | HSSYII |
Note: Specific binary binding affinities (Kd or IC50) for CFT8634 to BRD9 and CRBN, and the ternary complex cooperativity factor (α), are not publicly available. However, for a typical effective PROTAC, binary affinities are generally in the nanomolar to micromolar range, and a positive cooperativity (α > 1) is often associated with enhanced degradation efficacy.
Experimental Protocols
The characterization of this compound involves a series of in vitro and cellular assays to determine its binding affinities, degradation potency and selectivity, and mechanism of action.
Western Blotting for BRD9 Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and incubate with a primary antibody specific for BRD9. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the BRD9 signal to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be calculated from the dose-response curve.
Ternary Complex Formation Assays
These assays are crucial for confirming the PROTAC-induced interaction between BRD9 and the E3 ligase.
Protocol:
-
Cell Treatment and Lysis : Treat cells with this compound or DMSO. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation : Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or a tag on one of the proteins, coupled to magnetic or agarose (B213101) beads.
-
Washing and Elution : Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis : Analyze the eluate by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.
This is a proximity-based assay to quantify ternary complex formation in a homogeneous format.
Protocol:
-
Reagent Preparation : Use purified recombinant BRD9 and CRBN proteins. Label one protein with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2). This can be done using tagged proteins and corresponding labeled antibodies.
-
Assay Reaction : In a microplate, incubate the labeled BRD9 and CRBN proteins with a serial dilution of the PROTAC.
-
Signal Detection : After incubation, read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis : Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in this ratio indicates ternary complex formation.
Similar to TR-FRET, AlphaLISA is a bead-based proximity assay.
Protocol:
-
Reagent Preparation : Use tagged recombinant proteins (e.g., GST-BRD9 and FLAG-CRBN).
-
Assay Reaction : Incubate the tagged proteins with the PROTAC. Then, add AlphaLISA acceptor beads (e.g., anti-FLAG coated) and donor beads (e.g., streptavidin-coated, to bind a biotinylated anti-GST antibody).
-
Signal Detection : Upon illumination at 680 nm, the donor beads generate singlet oxygen, which, if in proximity, activates the acceptor beads to emit light at ~615 nm.
-
Data Analysis : The luminescent signal is proportional to the amount of ternary complex formed.
Quantitative Mass Spectrometry-based Proteomics
This unbiased approach provides a global view of protein level changes upon PROTAC treatment, confirming the selectivity of the degrader.
Protocol:
-
Sample Preparation : Treat cells with the PROTAC and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides.
-
Peptide Labeling : Label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis : Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis : Identify and quantify the relative abundance of thousands of proteins across the different conditions. This will reveal the extent of BRD9 degradation and any off-target effects on other proteins.
Conclusion
This compound represents a promising therapeutic modality for cancers dependent on BRD9. Its mechanism of action, centered on the induced proximity of BRD9 to the CRBN E3 ligase, leads to the efficient and selective degradation of the target protein. The comprehensive characterization of this and other PROTACs relies on a suite of quantitative cellular and biophysical assays, as detailed in this guide. A thorough understanding of these experimental approaches and the data they generate is crucial for the successful development of this new class of therapeutics.
References
Methodological & Application
Application Notes and Protocols for PROTAC BRD9 Degrader-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells by co-opting the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional chimera comprising a ligand that binds to the protein of interest (POI), connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. This powerful technology offers a distinct advantage over traditional inhibitors by enabling the study of protein function through its removal and presenting new therapeutic opportunities.
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. Emerging evidence has implicated BRD9 as a therapeutic target in various malignancies. PROTAC BRD9 Degrader-4 is a bivalent chemical degrader designed to selectively target BRD9 for degradation, thereby inhibiting its role in oncogenic gene transcription. These application notes provide detailed protocols for the use of this compound in a cell culture setting, focusing on the assessment of its anti-proliferative activity and its efficacy in degrading BRD9.
Mechanism of Action
This compound facilitates the formation of a ternary complex between BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity allows for the efficient transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the proteasome, leading to the downregulation of BRD9-dependent oncogenic signaling pathways, including the STAT5 and c-Myc pathways.[1][2][3]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The efficacy of this compound can be assessed by its ability to induce BRD9 degradation and inhibit cell proliferation. The following tables summarize key quantitative parameters for evaluating a BRD9 PROTAC in relevant cancer cell lines.
Table 1: Potency of BRD9 Degradation
| Parameter | Description | Representative Value Range |
|---|---|---|
| DC₅₀ (nM) | The concentration of the degrader required to induce 50% degradation of the target protein. | 0.1 - 50 nM |
| Dₘₐₓ (%) | The maximum percentage of target protein degradation achieved. | >80% |
| Degradation t₁/₂ (hours) | The time required to achieve half-maximal degradation at a given concentration. | 1 - 6 hours |
Table 2: Anti-proliferative Activity
| Parameter | Description | Representative Value Range |
|---|
| IC₅₀ (nM) | The concentration of the degrader that inhibits cell proliferation by 50%. | 0.1 - 100 nM |
Note: These values are representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
General Cell Culture and Seeding
This protocol describes the general culture and seeding of cells for subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, MOLM-13)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 6-well or 96-well)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
For adherent cells, when they reach 70-80% confluency, aspirate the medium and wash once with PBS. Add trypsin-EDTA and incubate until cells detach. For suspension cells, proceed to the next step.
-
Neutralize trypsin with complete growth medium (for adherent cells) and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells and determine viability (e.g., using trypan blue exclusion).
-
Seed the cells into the appropriate multi-well plates at a predetermined density and allow them to adhere for 24 hours before treatment (for adherent cells) or proceed directly to treatment for suspension cells.
PROTAC Treatment
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete growth medium
Procedure:
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.
-
Aspirate the medium from the seeded cells (for adherent cells) and replace it with the medium containing the PROTAC. For suspension cells, add the appropriate volume of the diluted PROTAC to the cell suspension.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest PROTAC treatment group.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours for degradation studies; 72 hours for viability assays).
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of BRD9 degradation on cell proliferation and viability.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with a serial dilution of this compound as described above.
-
Incubate for a period sufficient to observe effects on cell proliferation (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC₅₀ value.
Western Blot Analysis for BRD9 Degradation
This protocol is used to visually confirm and quantify the degradation of BRD9 protein following PROTAC treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of BRD9 degradation relative to the loading control.
Caption: General experimental workflow for cell-based assays.
BRD9 Downstream Signaling Pathway
Degradation of BRD9 has been shown to impact several downstream signaling pathways implicated in cancer. Notably, BRD9 can regulate the expression of the proto-oncogene c-Myc and is involved in the activation of the STAT5 signaling pathway, both of which are critical for the proliferation and survival of certain cancer cells.[1][2][3] Furthermore, recent studies have linked BRD9 to the regulation of ribosome biogenesis.[4]
Caption: Simplified BRD9 downstream signaling pathway.
References
Application Notes: Measuring BRD9 Degradation with PROTAC BRD9 Degrader-4 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, inducing the degradation of specific proteins rather than merely inhibiting their function. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. Bromodomain-containing protein 9 (BRD9), a subunit of the BAF (SWI/SNF) chromatin remodeling complex, has emerged as a therapeutic target in several cancers. PROTAC BRD9 Degrader-4 is a chemical tool designed to induce the selective degradation of BRD9, offering a powerful method to study the functional consequences of BRD9 loss. This document provides a detailed protocol for assessing the degradation of BRD9 in cell culture using Western blot analysis following treatment with this compound.
PROTAC-Mediated Degradation of BRD9
This compound functions by forming a ternary complex between BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity, induced by the PROTAC molecule, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, leading to a reduction in total BRD9 protein levels.
Data Presentation
While specific quantitative data for "this compound" is not publicly available, the following table presents representative data for a potent and selective BRD9 degrader, AMPTX-1, to illustrate the expected outcomes of a western blot experiment.[1][2]
| Compound | Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| AMPTX-1 | MV4-11 | 6 | 0.5 | 93 | [1][2] |
| AMPTX-1 | MCF-7 | 6 | 2 | 70 | [2] |
DC₅₀: The concentration of the degrader required to reduce the target protein level by 50%. Dₘₐₓ: The maximum percentage of protein degradation achieved.
Experimental Protocol: Western Blot Analysis of BRD9 Degradation
This protocol outlines the steps to determine the dose- and time-dependent degradation of BRD9 protein in response to treatment with this compound.
Materials and Reagents
-
Cell Line: A human cell line expressing BRD9 (e.g., MV4-11, MOLM-13, HeLa).
-
This compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640) with supplements (e.g., 10% FBS).
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Buffers: Running buffer, transfer buffer, Tris-buffered saline with Tween 20 (TBST).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-BRD9 antibody (e.g., 1:1000 dilution).
-
Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (loading control, e.g., 1:5000 dilution).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (e.g., 1:5000 - 1:20,000 dilution).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For suspension cells like MV4-11, seed at an appropriate density (e.g., 0.5 x 10⁶ cells/mL).
-
Allow adherent cells to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Treat cells with varying concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 6, 12, 24 hours).
-
Include a DMSO-only well as a vehicle control.
2. Cell Lysis:
-
After treatment, collect cells. For adherent cells, wash once with ice-cold PBS before lysis. For suspension cells, pellet by centrifugation and wash with PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well or cell pellet.
-
For adherent cells, scrape the cells. For suspension cells, resuspend the pellet.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-BRD9 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
8. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the BRD9 band to the corresponding loading control band for each sample.
-
Calculate the percentage of BRD9 degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining BRD9 against the log of the degrader concentration to determine the DC₅₀ and Dₘₐₓ values.
References
Application Notes and Protocols for PROTAC BRD9 Degrader-4 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system. PROTAC BRD9 Degrader-4 is a heterobifunctional molecule designed to selectively target the bromodomain-containing protein 9 (BRD9) for degradation. BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a promising therapeutic target in various cancers. By inducing the degradation of BRD9, this compound offers a potential therapeutic strategy to inhibit the growth of cancer cells dependent on BRD9 function.
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CCK-8 (Cell Counting Kit-8) assay.
Mechanism of Action and Signaling Pathway
This compound functions by forming a ternary complex between BRD9 and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the 26S proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to downstream effects on gene transcription. BRD9 has been shown to play a role in regulating the expression of oncogenes such as c-Myc. Its degradation can lead to cell cycle arrest and the induction of apoptosis. BRD9 is also implicated in signaling pathways such as the TGF-β/Activin/Nodal pathway and can influence the STAT5 pathway, both of which are critical for cell proliferation and survival.
Application Notes and Protocols for PROTAC BRD9 Degrader-4-mediated Ubiquitination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to achieve their effect. A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
BRD9, a bromodomain-containing protein, is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. It has been identified as a promising therapeutic target in several cancers due to its role in regulating the transcription of oncogenes. PROTAC BRD9 Degrader-4 is a specific degrader of the BRD9 protein and is a valuable tool for studying the biological consequences of BRD9 knockdown.
This document provides detailed protocols for assessing the ubiquitination of BRD9 following treatment with this compound, along with representative quantitative data and visualizations of the key molecular pathways and experimental workflows.
Mechanism of Action
This compound facilitates the formation of a ternary complex between the BRD9 protein and an E3 ubiquitin ligase. Based on the chemical structure of this compound, which contains a glutarimide (B196013) moiety, it is predicted to recruit the Cereblon (CRBN) E3 ligase. This proximity enables the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of BRD9. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of the BRD9 protein.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table provides representative data from other well-characterized CRBN-recruiting BRD9 PROTACs to illustrate typical degradation potency and efficacy.
| Parameter | Description | Representative Value Range | Reference |
| DC50 (nM) | The concentration of the degrader required to induce 50% degradation of the target protein after a defined time point. | 1 - 50 nM | [1] |
| Dmax (%) | The maximum percentage of target protein degradation achieved. | > 90% | [2] |
| Time to Dmax (hours) | The time required to reach the maximum level of degradation. | 4 - 8 hours | [2] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for BRD9 degradation mediated by this compound.
Caption: Mechanism of this compound-mediated BRD9 degradation.
Experimental Protocols
Immunoprecipitation (IP) Protocol for Detecting BRD9 Ubiquitination
This protocol details the steps to immunoprecipitate BRD9 and detect its ubiquitination status after treatment with this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line expressing BRD9)
-
This compound (and vehicle control, e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (RIPA buffer or similar, supplemented with protease and deubiquitinase inhibitors like N-ethylmaleimide (NEM) and PR-619)
-
Anti-BRD9 antibody (for immunoprecipitation)
-
Anti-ubiquitin antibody (for Western blotting)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.
-
Treat cells with this compound at the desired concentration (a dose-response is recommended) or vehicle control for the desired time (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and deubiquitinase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Normalize the protein concentration of all samples.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-BRD9 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the results.
-
To confirm successful immunoprecipitation of BRD9, the membrane can be stripped and re-probed with an anti-BRD9 antibody.
-
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the immunoprecipitation of ubiquitinated BRD9.
Caption: Workflow for BRD9 ubiquitination immunoprecipitation.
References
Application Notes and Protocols for In Vivo Studies of PROTAC BRD9 Degraders in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo studies using PROTAC BRD9 degraders in mouse models. The information is compiled from preclinical data on several BRD9 degraders, with a focus on CFT8634, to guide the design and execution of xenograft studies.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system. BRD9, a component of the non-canonical SWI/SNF chromatin remodeling complex, has emerged as a therapeutic target in various cancers, including synovial sarcoma and multiple myeloma. This document outlines the in vivo application of BRD9-targeting PROTACs in mouse xenograft models.
Mechanism of Action: BRD9 PROTAC Degrader
BRD9 PROTACs are heterobifunctional molecules that simultaneously bind to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to anti-proliferative effects in cancer cells dependent on this pathway.
Mechanism of Action for a BRD9 PROTAC Degrader.
Data Presentation: In Vivo Efficacy of BRD9 Degraders
The following tables summarize quantitative data from various in vivo studies using different BRD9 PROTACs in mouse xenograft models.
| Compound | Mouse Model | Cell Line/Tumor Type | Dosing Regimen | Administration Route | Key Findings |
| CFT8634 | Female CB17 SCID | RPMI-8226 (Multiple Myeloma) | 10, 15, or 30 mg/kg, QD for 21 days | Oral (p.o.) | Dose-dependent tumor growth inhibition.[1] |
| CFT8634 | NOD SCID | NCI-H929 (Multiple Myeloma) | 10 mg/kg, QD | Oral (p.o.) | Synergy with pomalidomide.[2] |
| CFT8634 | Not Specified | Patient-Derived Xenograft (PDX) - Synovial Sarcoma | Not Specified | Oral (p.o.) | Durable tumor regressions observed after an 89-day treatment period.[3] |
| dBRD9-A | NSG Mice | OPM2 (Multiple Myeloma) | 50 mg/kg, QD for 21 days | Intraperitoneal (i.p.) | Significant inhibition of tumor growth and improved overall survival. |
| CW-3308 | Not Specified | HS-SY-II (Synovial Sarcoma) | 25 and 50 mg/kg | Oral (p.o.) | Tumor growth inhibition of 57% and 60%, respectively.[4] |
Experimental Protocols
The following are generalized protocols for in vivo studies using BRD9 PROTACs, synthesized from methodologies reported in the literature.
A typical workflow for a preclinical xenograft study.
Protocol 1: Subcutaneous Xenograft Model Development
-
Cell Culture:
-
Culture human cancer cell lines (e.g., RPMI-8226, NCI-H929 for multiple myeloma; HS-SY-II for synovial sarcoma) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA and wash twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Count viable cells using a hemocytometer or automated cell counter.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix on ice to a final concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL.
-
-
Subcutaneous Implantation:
-
Anesthetize 6-8 week old female immunocompromised mice (e.g., CB17-SCID, NOD-SCID, or athymic nude mice).
-
Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure the length and width using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length × Width²)/2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches 100-200 mm³.
-
Protocol 2: PROTAC Administration
-
Formulation Preparation:
-
For Oral (p.o.) Administration: Formulate the PROTAC in a vehicle suitable for oral gavage, such as 0.5% methylcellulose (B11928114) with 0.2% Tween® 80 in sterile water. The final concentration should be calculated based on the desired dose (e.g., 10-50 mg/kg) and the average body weight of the mice.
-
For Intraperitoneal (i.p.) Administration: Dissolve the PROTAC in a vehicle such as a solution of 10% DMSO, 40% PEG300, and 50% saline.
-
-
Administration:
-
Oral Gavage: Administer the formulated PROTAC directly into the stomach of the mouse using a ball-tipped gavage needle. The volume should typically not exceed 10 mL/kg.
-
Intraperitoneal Injection: Inject the formulated PROTAC into the lower right quadrant of the mouse's abdomen using a 27-gauge needle.
-
-
Dosing Schedule:
-
Administer the PROTAC once daily (QD) for the duration of the study (e.g., 21-28 days).
-
Protocol 3: Efficacy and Toxicity Assessment
-
Tumor Volume Measurement:
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Record the measurements and calculate the tumor volume.
-
-
Body Weight Monitoring:
-
Weigh the mice 2-3 times per week to monitor for signs of toxicity. Significant body weight loss (>15-20%) may necessitate a dose reduction or cessation of treatment.
-
-
Survival:
-
For survival studies, monitor mice until they meet predefined humane endpoints (e.g., tumor volume exceeding 2000 mm³, significant weight loss, or signs of distress).
-
Protocol 4: Pharmacodynamic and Pharmacokinetic Analysis
-
Tissue and Blood Collection:
-
At the end of the study or at specified time points, euthanize the mice.
-
Collect tumors for pharmacodynamic (PD) analysis (e.g., Western blot, IHC).
-
Collect blood via cardiac puncture into EDTA-coated tubes for pharmacokinetic (PK) analysis. Centrifuge the blood to separate plasma.
-
-
Western Blot Analysis of Tumor Lysates:
-
Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against BRD9.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against BRD9.
-
Apply a secondary antibody and a detection reagent (e.g., DAB), and counterstain with hematoxylin.
-
-
Pharmacokinetic (PK) Analysis:
-
Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the PROTAC at various time points after dosing.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. Establishment of In Vivo Ovarian Cancer Mouse Models Using Intraperitoneal Tumor Cell Injection | Springer Nature Experiments [experiments.springernature.com]
- 4. biotestfacility.com [biotestfacility.com]
Application Notes and Protocols: Preparation of "PROTAC BRD9 Degrader-4" Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of "PROTAC BRD9 Degrader-4" using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these protocols is crucial for ensuring the stability, and activity of the compound for reliable and reproducible experimental results.
Quantitative Data Summary
A summary of the essential physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 768.87 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Molecular Formula | C42H49FN6O7 | [1][3] |
| CAS Number | 2633632-34-3 | [1][3] |
| Solubility in DMSO | 100 mg/mL (130.06 mM) | [1] |
Experimental Protocols
2.1. Materials and Equipment
-
This compound (solid powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), newly opened to minimize water content[1]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light protection)
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
2.2. Stock Solution Preparation Protocol
This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO. The following table provides quick calculations for common stock concentrations.
Stock Solution Preparation Calculator
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.3006 mL |
| 5 mg | 6.5030 mL | |
| 10 mg | 13.0061 mL | |
| 5 mM | 1 mg | 0.2601 mL |
| 5 mg | 1.3006 mL | |
| 10 mg | 2.6012 mL | |
| 10 mM | 1 mg | 0.1301 mL |
| 5 mg | 0.6503 mL | |
| 10 mg | 1.3006 mL |
Step-by-Step Procedure:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly seal the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aiding Dissolution (if necessary): If the compound does not readily dissolve, gentle warming of the solution to 37°C for 5-10 minutes or brief sonication in an ultrasonic bath can be employed to facilitate dissolution[1][4][5].
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials[1][6].
-
Storage Conditions: Store the aliquoted stock solutions protected from light under the following conditions:
2.3. Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
-
Perform serial dilutions of the stock solution in your cell culture medium.
-
It is critical to maintain the final concentration of DMSO in the cell culture well below 0.5%, with a concentration of 0.1% being preferable, to avoid solvent-induced cytotoxicity[5][7][8].
-
Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as used for the compound treatment.
Visualized Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: A flowchart detailing the preparation of this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. emulatebio.com [emulatebio.com]
Application Notes and Protocols for PROTAC BRD9 Degrader-4: Determining the Optimal Treatment Time Course for BRD9 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] This ternary complex formation triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
BRD9, a bromodomain-containing protein, is a component of the BAF chromatin remodeling complex and has been identified as a therapeutic target in various cancers.[3] PROTAC BRD9 Degrader-4 is a bifunctional degrader designed to specifically target BRD9 for degradation. Determining the optimal treatment time course is crucial for maximizing its efficacy and understanding its biological effects. This document provides detailed protocols and application notes to guide researchers in establishing the optimal degradation kinetics for this compound in cell-based assays.
While specific degradation time-course data for this compound is not publicly available, this document provides a comprehensive guide based on the known kinetics of other potent BRD9 PROTACs. The provided protocols and representative data will enable researchers to empirically determine the optimal conditions for their specific experimental setup.
Mechanism of Action of a BRD9 PROTAC
This compound mediates the formation of a ternary complex between the BRD9 protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine (B10760008) residue on the BRD9 protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the BRD9 protein. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD9 proteins.
References
Troubleshooting & Optimization
"PROTAC BRD9 Degrader-4" off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of "PROTAC BRD9 Degrader-4."
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: Potential off-target effects can be broadly categorized as follows:
-
Unintended Degradation of Other Proteins: The warhead (BRD9 binder) or the E3 ligase binder component of the PROTAC could have an affinity for other proteins, leading to their unintended degradation. For instance, PROTACs utilizing pomalidomide-based E3 ligase binders have been observed to sometimes degrade zinc-finger (ZF) proteins.[1]
-
Perturbation of Downstream Signaling Pathways: The intended degradation of BRD9, a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, can lead to downstream effects on interconnected signaling pathways.[2][3] BRD9 has been implicated in regulating pathways such as Notch signaling.[4][5] These are not direct off-targets but are important secondary effects to consider.
-
"Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes with either the target protein (BRD9) or the E3 ligase, rather than the productive ternary complex required for degradation. This can reduce on-target efficacy and may lead to off-target pharmacology.[1][6]
Q2: How can I experimentally identify off-target effects of this compound?
A2: A multi-pronged approach is recommended, with global proteomics being the cornerstone for unbiased off-target identification.[1][7] The general workflow involves:
-
Global Proteomics: Utilize mass spectrometry (MS)-based proteomics to perform an unbiased comparison of protein abundance in cells treated with this compound versus control-treated cells.[1][8] This is the gold standard for identifying unintended protein degradation.[7]
-
Transcriptomics: Perform RNA-sequencing to determine if changes in protein levels are a result of protein degradation or transcriptional regulation.[1]
-
Orthogonal Validation: Validate potential off-targets identified through proteomics using methods like Western blotting or targeted protein quantification.[1][7]
-
Target Engagement Assays: Confirm that the PROTAC engages with the identified off-target protein using techniques like the Cellular Thermal Shift Assay (CETSA).[1]
Q3: How do I distinguish between direct off-target degradation and downstream signaling effects in my proteomics data?
A3: Differentiating direct off-targets from indirect downstream effects is crucial. Consider the following:
-
Time-Course Analysis: Direct degradation of off-target proteins should occur on a similar timescale to the degradation of the primary target (BRD9). Downstream effects on protein expression resulting from signaling changes will likely have a delayed onset.
-
Transcriptomic Correlation: Direct degradation will show a decrease in protein levels without a corresponding decrease in mRNA levels. Downstream effects are often mediated by changes in gene transcription, which would be evident in RNA-seq data.[1]
-
Negative Control PROTAC: Use an inactive epimer or a molecule with a scrambled E3 ligase binder as a negative control. A protein that is degraded by the active PROTAC but not the inactive control is more likely to be a direct off-target.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After Treatment
You observe a cellular phenotype (e.g., cell cycle arrest, apoptosis) that seems stronger or different than what is expected from BRD9 degradation alone.[9][10]
-
Possible Cause: An off-target protein, which plays a role in the observed pathway, is being degraded.
-
Troubleshooting Steps:
-
Perform Global Proteomics: Conduct an unbiased mass spectrometry experiment to identify all proteins whose levels significantly decrease upon treatment with this compound.[8][11]
-
Pathway Analysis: Use bioinformatics tools to analyze the list of degraded proteins. Determine if these proteins are enriched in specific signaling pathways that could explain the observed phenotype. BRD9 itself is involved in pathways controlling cell cycle and extracellular matrix deposition.[2]
-
Validate with Orthogonal Methods: Confirm the degradation of top off-target candidates using Western Blotting.[7]
-
Issue 2: Reduced Degradation Efficacy at High Concentrations (Hook Effect)
You notice that as you increase the concentration of this compound, the extent of BRD9 degradation decreases after reaching an optimal point.[1][6]
-
Possible Cause: The "Hook Effect" is occurring, where excess PROTAC molecules form non-productive binary complexes.[1][6]
-
Troubleshooting Steps:
-
Detailed Dose-Response Curve: Generate a comprehensive dose-response curve with a wide range of concentrations to clearly define the optimal concentration window and the onset of the hook effect.
-
Concentration Optimization: For all future experiments, use the PROTAC at its optimal degradation concentration (DCmax) and avoid concentrations in the hook effect range.
-
Kinetic Analysis: Measure degradation rates at different concentrations to better understand the kinetics of ternary complex formation and degradation.
-
Quantitative Data Summary
The following tables provide examples of quantitative data for evaluating the performance and specificity of a BRD9 degrader.
Table 1: BRD9 Degradation Profile and Anti-proliferative Activity Data should be generated in relevant cell lines (e.g., MV4-11, MOLM-13).[3]
| Parameter | Description | Typical Value Range |
| DC50 (nM) | The concentration required to induce 50% degradation of BRD9. | 0.1 - 50 nM[3] |
| Dmax (%) | The maximum percentage of BRD9 degradation achieved. | > 80%[3] |
| Degradation Rate (t1/2) | The time required to achieve half-maximal degradation. | 1 - 6 hours[3] |
| IC50 (nM) | The concentration that inhibits cell proliferation by 50%. | 0.1 - 100 nM |
Table 2: Hypothetical Proteomics Data for Off-Target Identification Comparison of protein abundance after 4-hour treatment with 100 nM this compound vs. Vehicle (DMSO) in MOLM-13 cells.[12]
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| BRD9 | -4.5 | < 0.0001 | On-Target |
| BRD7 | -0.1 | 0.85 | No |
| BRD4 | -0.2 | 0.71 | No |
| ZNF264 | -2.8 | 0.005 | Yes (Example Zinc Finger Protein) |
| CDK9 | -0.3 | 0.65 | No |
| POLR2A | 1.5 | 0.04 | No (Upregulated - Downstream Effect) |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[1]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., MOLM-13) to ~70-80% confluency.
-
Treat cells with this compound at its optimal concentration (e.g., 100 nM).
-
Include controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Harvest cells after a predetermined time point (e.g., 4-8 hours).
-
-
Cell Lysis and Protein Digestion:
-
Lyse cell pellets in a urea-based buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.
-
-
Multiplex Quantitative Labeling (Optional, e.g., TMT):
-
Label peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their relative abundance.[7]
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify proteins and quantify changes in their abundance following PROTAC treatment.
-
Identify proteins that are significantly downregulated to discover potential off-target effects.[7]
-
Protocol 2: Western Blotting for Validation
This protocol is for validating the degradation of BRD9 and potential off-targets.
-
Sample Preparation:
-
Treat cells as described in the proteomics protocol.
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-BRD9, anti-off-target candidate, or anti-GAPDH as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Gene - BRD9 [maayanlab.cloud]
- 5. researchgate.net [researchgate.net]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chempro-innovations.com [chempro-innovations.com]
- 9. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cancer-research-network.com [cancer-research-network.com]
"PROTAC BRD9 Degrader-4" stability and degradation in cell media
Welcome to the technical support center for PROTAC BRD9 Degrader-4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this molecule in cell media during in vitro experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the stability and performance of this compound in cell culture.
Issue 1: Suboptimal or No Degradation of BRD9
If you observe inefficient or no degradation of the target protein BRD9, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Degrader Instability in Media | PROTACs, particularly those with complex linkers or certain E3 ligase ligands, can be susceptible to hydrolysis or enzymatic degradation in serum-containing media. It has been noted that some BRD9 degraders exhibit poor stability in cell culture.[1] |
| Troubleshooting Steps: 1. Perform a stability assay of this compound in your specific cell culture medium (with and without serum) over a time course (e.g., 0, 2, 4, 8, 24 hours). Analyze the remaining intact PROTAC by LC-MS/MS.2. If instability is confirmed, consider reducing the serum concentration if your cell line can tolerate it, or switch to a serum-free medium for the duration of the experiment.3. Minimize the time the PROTAC is in the media before and during the experiment. Prepare fresh dilutions for each experiment. | |
| Low Cell Permeability | Due to their size and physicochemical properties, PROTACs may have difficulty crossing the cell membrane to reach their intracellular target. |
| Troubleshooting Steps: 1. Perform a cellular uptake assay to quantify the intracellular concentration of this compound.2. If permeability is low, consider using a cell line with lower expression of efflux pumps or co-incubating with a known efflux pump inhibitor. | |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation. |
| Troubleshooting Steps: 1. Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to check for a bell-shaped curve indicative of the hook effect. | |
| Insufficient E3 Ligase Expression | The cell line used may not express sufficient levels of the E3 ligase that this compound is designed to recruit. |
| Troubleshooting Steps: 1. Confirm the expression of the relevant E3 ligase in your cell line using Western Blot or qPCR. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of PROTAC degradation in cell media?
A1: PROTACs can degrade in cell media through two main pathways:
-
Chemical Instability: This involves the non-enzymatic breakdown of the molecule, often through hydrolysis of labile functional groups within the linker or the E3 ligase ligand. Aqueous solutions, such as cell culture media, can facilitate this degradation.[2]
-
Metabolic Instability: If the cell culture medium is supplemented with serum, it will contain various metabolic enzymes (e.g., proteases, esterases) that can metabolize the PROTAC, altering its structure and rendering it inactive.[2] The linker region is often a primary site for metabolic modification.[2]
Q2: How does the linker component of this compound affect its stability?
A2: The linker is a critical determinant of a PROTAC's stability.[2] Long, flexible linkers may be more susceptible to enzymatic degradation. Conversely, more rigid or cyclic linkers can enhance metabolic stability.[3] The specific chemical bonds used in the linker (e.g., esters, amides) will also influence its susceptibility to hydrolysis.
Q3: My this compound shows good stability in buffer but not in cell media. What could be the reason?
A3: This discrepancy strongly suggests enzymatic degradation by components in the cell culture serum. To confirm this, you can perform a stability assay comparing the degrader's half-life in serum-free media versus serum-containing media.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: The most direct method is to incubate this compound in your specific cell culture media (at 37°C) and take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The concentration of the intact PROTAC in these samples can then be quantified using LC-MS/MS. This will allow you to determine the half-life of the compound under your experimental conditions.
Quantitative Data Summary
As specific stability data for this compound in various cell media is not publicly available, the following table provides an example of how such data could be presented. Researchers are encouraged to generate data specific to their experimental systems.
| Condition | Half-life (t½) in hours | Notes |
| RPMI + 10% FBS | [Example: 4.5 hours] | Demonstrates stability in a common serum-containing medium. |
| DMEM + 10% FBS | [Example: 5.2 hours] | Stability may vary slightly between different media formulations. |
| Serum-Free Media | [Example: >24 hours] | Absence of serum enzymes significantly increases stability. |
| Media with Heat-Inactivated Serum | [Example: 18 hours] | Heat inactivation denatures many enzymes, improving stability. |
Experimental Protocols
Protocol 1: In Vitro Stability Assay in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the PROTAC into pre-warmed cell culture medium at the final desired concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard to precipitate proteins and stop any enzymatic activity.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining concentration of the parent PROTAC.
-
Plot the percentage of remaining PROTAC versus time to determine the half-life.
Visualizations
References
Technical Support Center: Troubleshooting Inactive PROTAC BRD9 Degraders
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering inactivity with BRD9 PROTACs in their experiments. While this document addresses "PROTAC BRD9 Degrader-4," this specific name does not correspond to a widely documented public compound and may be an internal designation. The principles and protocols outlined here are applicable to BRD9-targeting PROTACs in general.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency and efficacy for a typical BRD9 degrader?
An active PROTAC targeting BRD9 should induce significant protein degradation and inhibit cell proliferation at nanomolar concentrations. However, potency can vary widely based on the specific chemical structure, the E3 ligase recruited (e.g., Cereblon or VHL), and the cell line used. Below are typical value ranges to benchmark your results against.[1][2][3][4]
Table 1: Typical Efficacy Parameters for Active BRD9 PROTACs
| Parameter | Description | Typical Value Range |
| DC₅₀ (nM) | The concentration required to degrade 50% of the target protein (BRD9). | 0.01 - 50 nM[3][4] |
| Dₘₐₓ (%) | The maximum percentage of target protein degradation achieved. | > 80%[2] |
| Degradation t₁/₂ | The time required to achieve half-maximal degradation at a given concentration. | 1 - 6 hours[2] |
| IC₅₀ / GI₅₀ (nM) | The concentration that inhibits cell proliferation or causes growth inhibition by 50%. | 0.1 - 100 nM[1][3] |
Q2: My PROTAC shows no BRD9 degradation. What are the first things I should check?
If you observe no degradation, it is crucial to systematically verify the compound's integrity and the experimental setup. Start with the most straightforward potential issues before moving to more complex biological questions.
Initial Verification Steps:
-
Compound Integrity: Confirm the correct storage conditions for your PROTAC. Repeated freeze-thaw cycles or improper storage can lead to degradation. Prepare fresh dilutions from a stock solution for each experiment.
-
Solubility: Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) and doesn't precipitate when added to the cell culture medium.
-
Cell Health: Confirm that the cells are healthy, viable, and not overgrown or contaminated.
-
Reagent Quality: Verify that antibodies for Western blotting are specific and sensitive for BRD9.[5] Check the activity of your lysis buffer and other reagents.
-
Controls: Include a known active BRD9 degrader as a positive control if available. A negative control, such as an inactive epimer of the PROTAC or the target-binding warhead alone, can also be informative.[5]
Q3: I see only weak or incomplete BRD9 degradation. What could be the cause?
Weak or partial degradation is a common issue and can often be resolved by optimizing assay conditions.
-
Suboptimal Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form separate binary complexes (PROTAC-BRD9 and PROTAC-E3 ligase) more readily than the productive ternary complex required for degradation.[5][6] This leads to reduced efficacy at higher doses. It is essential to perform a full dose-response curve (e.g., from 0.1 nM to 10 µM) to identify the optimal concentration range and observe any potential hook effect.[6]
-
Incorrect Time Point: Protein degradation is a kinetic process.[7] Some PROTACs act rapidly (within 1-4 hours), while others may require longer incubation (16-24 hours) to achieve maximum degradation.[4][8] Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an effective concentration to determine the optimal endpoint.
-
Insufficient Ternary Complex Stability: The efficiency of a PROTAC is highly dependent on its ability to form a stable ternary complex with BRD9 and the E3 ligase.[9] Poor stability, potentially due to negative cooperativity where the binding of one protein hinders the binding of the other, is an intrinsic property of the molecule that can limit degradation.[5][9]
Table 2: Optimizing for Weak Degradation
| Potential Issue | Recommended Action |
| Concentration | Perform a wide dose-response experiment (e.g., 10-12 points) to find the optimal concentration and check for a hook effect. |
| Incubation Time | Conduct a time-course experiment at a fixed, effective concentration to determine the degradation kinetics and optimal endpoint. |
| Cellular State | Ensure cells are in the logarithmic growth phase and that the E3 ligase required by the PROTAC (e.g., CRBN, VHL) is expressed in your cell line. |
Q4: How can I confirm that the observed protein loss is due to the intended PROTAC mechanism?
To validate that BRD9 loss is due to proteasomal degradation mediated by your PROTAC, you should perform co-treatment experiments with inhibitors of the ubiquitin-proteasome system.
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132 or Bortezomib) before adding the PROTAC should "rescue" BRD9 from degradation.[6] If the protein level is restored in the presence of the inhibitor, it confirms that the degradation is proteasome-dependent.
-
NEDDylation Inhibition: The activity of Cullin-RING E3 ligases (the largest family, which includes CRBN and VHL) depends on NEDDylation. Pre-treatment with a NEDD8-activating enzyme (NAE) inhibitor like MLN4924 will inactivate these ligases and should also block PROTAC-mediated degradation.[6][10]
Q5: Could the issue be related to the specific biology of my cell line?
Yes, cell-line specific factors are critical for PROTAC activity. The most important factor is the expression level of the corresponding E3 ligase that your PROTAC is designed to recruit.
-
E3 Ligase Expression: If your PROTAC recruits the Cereblon (CRBN) E3 ligase, but your cell line has very low CRBN expression, the PROTAC will be ineffective. The same applies to VHL or any other recruited E3 ligase. Verify the expression of the relevant E3 ligase in your chosen cell line via Western blot or by checking public databases (e.g., DepMap, ProteomicsDB).
-
Target Accessibility: In some cellular contexts, the target protein BRD9 may be part of a larger, stable protein complex (the BAF complex) that sterically hinders the formation of a productive ternary complex, thus preventing degradation.[11]
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation Assessment
This protocol is used to quantify the amount of BRD9 protein remaining in cells after treatment with a degrader.
Materials:
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BRD9, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with a serial dilution of your BRD9 PROTAC for the desired time (e.g., 16 hours). Include a vehicle-only (e.g., DMSO) control.[2]
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[5] Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Separate proteins via electrophoresis and transfer them to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash three times with TBST, then apply ECL substrate and image the blot.
-
Strip or cut the membrane and re-probe with an anti-β-actin antibody as a loading control.[2]
-
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD9 signal to the loading control signal. Calculate the percentage of BRD9 remaining relative to the vehicle-treated control. Plot this percentage against the log of the degrader concentration to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Cell Viability / Anti-Proliferation Assay
This protocol measures the effect of BRD9 degradation on cell viability or proliferation, typically over a longer time course.
Materials:
-
White, opaque 96-well assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Seed cells at an appropriate density in a 96-well plate. Allow them to adhere, then treat with a serial dilution of the BRD9 PROTAC. Include a DMSO control.
-
Incubation: Incubate the plate for a prolonged period (e.g., 72 hours or longer) to allow for effects on cell proliferation to manifest.[2]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the degrader concentration to determine the IC₅₀ or GI₅₀ value.[2]
-
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancer-research-network.com [cancer-research-network.com]
Optimizing "PROTAC BRD9 Degrader-4" concentration for DC50
This guide provides troubleshooting advice and detailed protocols to assist researchers in successfully determining the DC50 (half-maximal degradation concentration) of PROTAC BRD9 Degrader-4.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended starting concentration range for a DC50 determination experiment with this compound?
A1: For an initial range-finding experiment, we recommend a broad, logarithmic dose range. A subsequent experiment should use a narrower range with more data points around the estimated DC50 to improve accuracy.
Table 1: Recommended Concentration Ranges for DC50 Determination
| Experiment Type | Concentration Range | Purpose |
| Initial Range-Finding | 1 nM to 10,000 nM (log scale) | To estimate the approximate DC50 value. |
| Definitive Dose-Response | 8-12 concentrations centered around the estimated DC50 | To accurately calculate the final DC50 value. |
Q2: I am not observing any BRD9 degradation even at high concentrations. What are the possible causes?
A2: This issue can arise from several factors. First, confirm the activity of your vial of this compound. Ensure that the chosen cell line expresses BRD9 and the necessary E3 ligase (e.g., Cereblon or VHL). The treatment duration may also be insufficient; degradation is time-dependent, so a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to find the optimal endpoint.
Q3: I am seeing less degradation at higher concentrations than at mid-range concentrations. What is happening?
A3: This phenomenon is known as the "hook effect." It occurs at high concentrations where the PROTAC molecules saturate both the BRD9 protein and the E3 ligase independently, preventing the formation of the productive ternary complex (BRD9-PROTAC-E3 ligase). This leads to a decrease in degradation efficiency. If you observe this, focus your DC50 curve on the concentrations that show a clear dose-dependent degradation before the hook effect begins.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Degradation | 1. Inactive compound.2. Cell line lacks BRD9 or the required E3 ligase.3. Insufficient treatment time. | 1. Use a fresh aliquot of the degrader.2. Confirm protein expression via Western Blot or proteomics.3. Perform a time-course experiment (2-24 hours). |
| "Hook Effect" | Formation of binary complexes (PROTAC-BRD9, PROTAC-E3) instead of the ternary complex at high concentrations. | Exclude the high-concentration data points that show reduced degradation from the DC50 curve fitting. |
| High Variability | 1. Inconsistent cell seeding density.2. Compound precipitation due to poor solubility.3. Uneven treatment application. | 1. Ensure a uniform single-cell suspension before seeding.2. Visually inspect media for precipitation after adding the compound.3. Mix plates gently after adding the degrader. |
Diagrams and Visual Guides
The following diagrams illustrate the mechanism of action of this compound and the recommended experimental workflow for optimizing its concentration.
Caption: Mechanism of action for PROTAC-mediated BRD9 degradation.
Caption: Experimental workflow for determining the DC50 of a PROTAC.
Experimental Protocol: DC50 Determination via Western Blot
This protocol describes the steps to determine the DC50 of this compound by measuring the reduction in BRD9 protein levels.
1. Materials and Reagents
-
Cell line of interest (e.g., MOLM-13, HEK293T)
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Anti-BRD9, Anti-Vinculin or Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
96-well or 24-well cell culture plates
2. Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize (for adherent cells) and count the cells.
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (~60-70% confluent) at the time of lysis. For MOLM-13 suspension cells, a typical density is 0.5 x 10^6 cells/mL.
3. Compound Preparation and Treatment
-
Prepare serial dilutions of this compound in complete culture medium. Start from a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions to cover the desired range. Include a DMSO-only vehicle control.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of the degrader.
-
Incubate the cells for the desired time (e.g., 18 hours) at 37°C and 5% CO2.
4. Protein Lysate Preparation
-
After incubation, place the plate on ice.
-
For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash the pellet with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well/pellet.
-
Scrape the cells (if adherent) and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
5. Western Blotting and Analysis
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies for BRD9 and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply ECL substrate and image the blot using a chemiluminescence detector.
-
Quantify the band intensities using software like ImageJ. Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Plot the normalized BRD9 levels against the log of the PROTAC concentration. Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the DC50 value.
"PROTAC BRD9 Degrader-4" aggregation issues and solutions
Disclaimer: "PROTAC BRD9 Degrader-4" appears to be a specific research compound designation, and publicly available data for this exact molecule is limited. The following troubleshooting guide and FAQs are based on common challenges and solutions for PROTACs, particularly those targeting BRD9, and are intended to provide general guidance.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution upon dilution in aqueous buffer. What is the cause and how can I resolve this?
A1: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for PROTACs due to their high molecular weight and lipophilicity, leading to poor aqueous solubility.[1][2] This abrupt change in solvent polarity causes the compound to crash out of solution.[2]
Solutions:
-
Optimize Solvent Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, and not exceeding 0.1% if possible.[2]
-
Use Co-solvents: For challenging compounds, co-solvents like PEG300 and Tween-80 can significantly improve solubility. A formulation of 10% DMSO, 40% PEG300, and 5% Tween-80 in an aqueous buffer can be effective.[2]
-
Sonication and Gentle Heating: After preparing the stock solution in DMSO, warming the vial to 37°C for 5-10 minutes and brief sonication (5-15 minutes) can aid dissolution. Always visually inspect for precipitate before use.[2]
-
Amorphous Solid Dispersions (ASDs): For persistent solubility issues, creating an ASD by dispersing the PROTAC in a polymer matrix (e.g., HPMCAS) can enhance dissolution. This is an advanced technique typically achieved through spray drying or hot-melt extrusion.[2][3][4]
Q2: I am not observing any degradation of BRD9 with my PROTAC. What are the potential reasons and how can I troubleshoot this?
A2: Lack of degradation can stem from several factors, ranging from compound inactivity to issues with the experimental setup.
Troubleshooting Steps:
-
Verify Target Engagement: First, confirm that the PROTAC is binding to BRD9 in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[5]
-
Assess Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between BRD9, the PROTAC, and the E3 ligase. This can be assessed by co-immunoprecipitation (Co-IP).[5][6]
-
Check for Proteasome-Mediated Degradation: To confirm the degradation is occurring via the ubiquitin-proteasome system, co-treat cells with a proteasome inhibitor (e.g., MG132). A rescue of BRD9 levels indicates proteasome-dependent degradation.[7]
-
Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[8][9] Various assays, such as the Caco-2 cell assay, can be used to assess this.[10]
-
Consider the "Hook Effect": At high concentrations, PROTACs can form binary complexes with the target or the E3 ligase, which do not lead to degradation. This is known as the "hook effect".[1][8] Perform a dose-response experiment over a wide concentration range to identify the optimal concentration for degradation.[5]
Q3: How do I determine the DC50 and Dmax for my BRD9 degrader?
A3: The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are determined through a dose-response experiment. Treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Subsequently, quantify BRD9 protein levels using a method like a quantitative Western blot, normalizing to a loading control. The data is then plotted with normalized BRD9 levels against the log of the PROTAC concentration to determine the DC50 and Dmax values.[1]
Troubleshooting Guide
Issue 1: Poor Solubility and Compound Aggregation
| Symptom | Potential Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock in aqueous buffer. | High lipophilicity and molecular weight of the PROTAC leading to poor aqueous solubility.[4][8][9] | Optimize final DMSO concentration (<0.5%). Use co-solvents (e.g., PEG300, Tween-80). Gentle heating and sonication.[2] |
| Inconsistent results between experiments. | Compound aggregation leading to variable effective concentrations. | Prepare fresh dilutions for each experiment. Visually inspect solutions for any precipitate. Consider formulation strategies like amorphous solid dispersions (ASDs).[3][4] |
Issue 2: Lack of BRD9 Degradation
| Symptom | Potential Cause | Recommended Solution |
| No change in BRD9 protein levels after treatment. | Lack of target engagement. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm binding of the PROTAC to BRD9.[5] |
| Target engagement is confirmed, but no degradation is observed. | Inefficient ternary complex formation. | Use co-immunoprecipitation (Co-IP) to assess the formation of the BRD9-PROTAC-E3 ligase complex.[5][6] |
| Degradation is observed, but it is not potent. | Suboptimal concentration due to the "hook effect".[1][8] | Perform a detailed dose-response curve with a wide range of concentrations to identify the optimal degradation concentration.[5] |
| Degradation is not rescued by proteasome inhibitors. | The observed protein loss is not due to proteasomal degradation. | Investigate other potential mechanisms of protein loss or cytotoxicity. |
Quantitative Data Summary
While specific data for "this compound" is not available, the following table provides solubility information for similar PROTACs to serve as a reference.
| Compound | Solvent | Solubility | Source |
| PROTAC IRAK4 degrader-1 | DMSO | 180 mg/mL (198.93 mM) | [2] |
| PROTAC IRAK4 degrader-3 | DMSO | 100 mg/mL (92.06 mM) | [2] |
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
Objective: To qualitatively and semi-quantitatively assess the reduction of BRD9 protein levels following treatment with this compound.
Materials:
-
Relevant cell line (e.g., one with known BRD9 expression)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies against BRD9 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with a dose-response of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[7][11]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BRD9 and the loading control. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities to determine the percentage of BRD9 degradation relative to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target, BRD9, in intact cells.
Materials:
-
Relevant cell line
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations. Include a vehicle control.[5]
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) to induce thermal denaturation.[5]
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.[5]
-
Detection: Analyze the amount of soluble BRD9 in each sample by Western blotting.[5]
-
Data Analysis: Plot the amount of soluble BRD9 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[5]
Visualizations
Caption: BRD9 signaling pathway and its role in gene expression.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"PROTAC BRD9 Degrader-4" unexpected cytotoxicity troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with PROTAC BRD9 Degrader-4. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC).[1] It is designed to selectively target the Bromodomain-containing protein 9 (BRD9) for degradation. Its mechanism involves three key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to BRD9 and an E3 ubiquitin ligase, bringing them into close proximity to form a "ternary complex".[2]
-
Ubiquitination: Once the complex is formed, the E3 ligase transfers ubiquitin molecules to the BRD9 protein, "tagging" it for destruction.
-
Proteasomal Degradation: The cell's proteasome recognizes the polyubiquitinated BRD9 and degrades it. The PROTAC molecule is then released and can catalytically repeat the process.[3]
References
Verifying "PROTAC BRD9 Degrader-4" activity with a positive control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC BRD9 Degrader-4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to selectively induce the degradation of the BRD9 protein.[1] It functions by simultaneously binding to the target protein (BRD9) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.[1][2] The PROTAC molecule then disengages and can induce the degradation of another BRD9 protein, acting in a catalytic manner.[3]
Q2: Why is a positive control necessary when verifying the activity of this compound?
A positive control is crucial to confirm that the experimental setup and assay are functioning correctly. If this compound fails to show activity, a positive control helps determine whether the issue lies with the compound itself or with the experimental system (e.g., cell line, reagents, protocol). A potent and well-characterized BRD9 degrader is an ideal positive control.
Q3: What is a recommended positive control for BRD9 degradation experiments?
dBRD9-A is a highly recommended positive control for BRD9 degradation experiments.[4] It is a potent and selective chemical degrader of BRD9 that has been shown to elicit near-complete degradation of BRD9 at nanomolar concentrations.[5] Its mechanism of action, which also involves recruiting an E3 ligase to ubiquitinate and degrade BRD9, is analogous to that of other BRD9 PROTACs.[1][5]
Q4: What are appropriate negative controls for a PROTAC experiment?
Several negative controls are essential to validate the specificity of PROTAC-mediated degradation:
-
Vehicle Control (e.g., DMSO): This is the most basic control to ensure that the solvent used to dissolve the PROTAC has no effect on the target protein levels.[1]
-
Inactive Epimer/Stereoisomer: If available, an inactive version of the PROTAC that cannot bind to either the target or the E3 ligase is an excellent negative control.
-
E3 Ligase Ligand Competition: Pre-treatment of cells with an excess of the free E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon-based PROTACs or VH032 for VHL-based PROTACs) should prevent the degradation of the target protein by competing with the PROTAC for E3 ligase binding.[6][7]
-
Proteasome Inhibitor: Co-treatment with a proteasome inhibitor, such as MG132, should block the degradation of the target protein, confirming that the degradation is proteasome-dependent.[8][9]
-
Neddylation Inhibitor: Co-treatment with a NEDD8-activating enzyme (NAE) inhibitor, like MLN4924, will inactivate Cullin-RING E3 ligases and should also prevent degradation.[6][10]
Q5: What is the "hook effect" in PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high concentrations of the PROTAC.[11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[11] It is therefore crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Troubleshooting Guide
Issue 1: No BRD9 Degradation Observed with this compound
If you do not observe degradation of BRD9 after treatment with this compound, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to check for a potential "hook effect". |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment time for maximal degradation. |
| Low E3 Ligase Expression | Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line using Western Blot or qPCR. |
| Poor Cell Permeability | While difficult to assess directly without specialized assays, if other troubleshooting steps fail, consider that the compound may not be efficiently entering the cells. |
| Compound Instability | Ensure the compound is stored correctly and that the stock solutions are freshly prepared. |
| Assay System Failure | Run the experiment in parallel with the positive control, dBRD9-A . If dBRD9-A also fails to induce degradation, the issue is likely with the experimental setup (cells, antibodies, reagents). |
Issue 2: High Cell Toxicity Observed
If you observe significant cell death that is not attributable to the on-target degradation of BRD9, consider these points:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | High concentrations of the PROTAC may lead to off-target toxicity. Lower the concentration to the minimal effective dose for BRD9 degradation. |
| Vehicle Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). |
| On-Target Toxicity in Sensitive Cell Lines | In some cell lines, the degradation of BRD9 itself can lead to cell cycle arrest and apoptosis.[1][4] Compare the observed toxicity with that induced by the positive control, dBRD9-A. |
Quantitative Data Summary
The following tables summarize the cellular activity of the positive control, dBRD9-A, and other representative BRD9 degraders. This data can be used as a benchmark for your experiments with this compound.
Table 1: Half-maximal Degradation Concentration (DC₅₀) and Maximum Degradation (Dmax) of BRD9 Degraders
| Degrader | Cell Line | DC₅₀ (nM) | Dmax (%) | Assay Time (h) |
| dBRD9-A (Positive Control) | HSSYII | Low nM | ~100 | Not Specified |
| AMPTX-1 | MV4-11 | 0.5 | 93 | 6 |
| AMPTX-1 | MCF-7 | 2 | 70 | 6 |
| VZ185 | Not Specified | 4.5 | Not Specified | Not Specified |
| PROTAC BRD9 Degrader-7 | Not Specified | 1.02 | Not Specified | Not Specified |
| This compound | [Enter Cell Line] | [Experimental Value] | [Experimental Value] | [Experimental Time] |
Data for dBRD9-A and other degraders are compiled from published studies.[1][11] Values for this compound should be determined experimentally.
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders in Cell Viability Assays
| Degrader | Cell Line | IC₅₀ (nM) | Assay Time (days) |
| dBRD9-A (Positive Control) | Multiple Myeloma Cell Lines | 10 - 100 | 5 |
| QA-68 | MV4;11 | 1 - 10 | 6 |
| This compound | [Enter Cell Line] | [Experimental Value] | [Experimental Time] |
Data for dBRD9-A and QA-68 are from published studies.[1][4] Values for this compound should be determined experimentally.
Visualized Workflows and Pathways
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of BRD9 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 6. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nedd8-activating enzyme inhibitor MLN4924 induces autophagy and apoptosis to suppress liver cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
"PROTAC BRD9 Degrader-4" batch-to-batch variability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with PROTAC BRD9 Degrader-4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of the BRD9 protein. It functions by hijacking the body's natural protein disposal machinery, the ubiquitin-proteasome system.[1][2][3] The molecule simultaneously binds to the BRD9 protein and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity facilitates the tagging of BRD9 with ubiquitin molecules, marking it for degradation by the 26S proteasome.[4][5] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple BRD9 proteins.[5]
Q2: What are the critical quality control parameters to consider for this compound?
A2: Due to the complex nature of PROTACs, ensuring batch-to-batch consistency is crucial for reproducible experimental outcomes. Key quality control parameters include:
-
Purity: Assessed by HPLC or LC-MS to ensure the absence of synthetic intermediates or impurities that could interfere with the assay.
-
Identity: Confirmed by high-resolution mass spectrometry and NMR to verify the correct chemical structure.
-
Solubility: Consistent solubility in the vehicle (e.g., DMSO) is essential for accurate dosing.
-
Potency: Functional assays, such as measuring the DC50 (concentration for 50% degradation), should be performed on each new batch to ensure consistent biological activity.
Q3: Why am I observing a "hook effect" with this compound?
A3: The "hook effect" is a common phenomenon with PROTACs where the degradation efficiency decreases at very high concentrations.[6][7] This occurs because at excessive concentrations, the PROTAC can form binary complexes (either with BRD9 or the E3 ligase) instead of the productive ternary complex required for degradation.[6][7] To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for effective degradation.[6]
Q4: What are the appropriate negative controls for experiments with this compound?
A4: Using appropriate negative controls is critical to demonstrate that the observed degradation of BRD9 is a direct result of the PROTAC's intended mechanism. Two primary types of inactive controls are recommended:
-
E3 Ligase Binding-Deficient Control: A stereoisomer or a modified version of the PROTAC that cannot bind to the E3 ligase. This control ensures that the degradation is dependent on E3 ligase engagement.
-
Target Protein Binding-Deficient Control: A version of the PROTAC with a modified "warhead" that prevents it from binding to BRD9. This control confirms that the effect is target-specific.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound.
Problem 1: No or minimal degradation of BRD9 is observed.
| Possible Cause | Recommended Action |
| Compound Integrity | Confirm the proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions in high-quality, anhydrous DMSO. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation and to rule out the "hook effect".[6][7] |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration for observing maximal degradation.[8] |
| Low E3 Ligase Expression | Verify the expression of the E3 ligase recruited by this compound in your cell line using Western blot. If expression is low, consider using a different cell line.[6] |
| Cellular Context | Ensure that the chosen cell line is sensitive to BRD9 degradation. Some cell lines may have compensatory mechanisms that mask the effect of BRD9 loss.[9] |
Problem 2: Significant batch-to-batch variability in BRD9 degradation.
| Possible Cause | Recommended Action |
| Inconsistent Compound Purity | Request a Certificate of Analysis for each batch to compare purity levels. Impurities can interfere with PROTAC activity. |
| Variability in Compound Potency | Perform a dose-response curve for each new batch to determine its specific DC50 value. This will allow for normalization of the effective concentration used in experiments. |
| Experimental Conditions | Ensure that all experimental parameters, such as cell passage number, seeding density, and treatment duration, are kept consistent across experiments. |
Quantitative Data Summary
The following table presents hypothetical data illustrating potential batch-to-batch variability for this compound.
Table 1: Batch-to-Batch Comparison of this compound Efficacy in MV4-11 Cells
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 98.5% | 95.2% | 99.1% |
| DC50 (nM) | 15 | 35 | 12 |
| Dmax (%) | 92% | 85% | 95% |
| IC50 (Cell Viability, nM) | 50 | 110 | 45 |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of degradation observed. IC50: Concentration required to inhibit 50% of cell viability.
Experimental Protocols
1. Western Blot for BRD9 Degradation
-
Objective: To quantify the levels of BRD9 protein following treatment with this compound.
-
Methodology:
-
Cell Treatment: Seed cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound or a vehicle control (DMSO) for the desired time (e.g., 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., GAPDH or β-actin) for normalization.[4][8]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of BRD9 degradation relative to the vehicle control.[4]
-
2. Ternary Complex Formation Assay (Co-Immunoprecipitation)
-
Objective: To confirm the formation of the BRD9-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of this compound for a short duration (e.g., 2-4 hours).
-
Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against BRD9 or the E3 ligase overnight at 4°C. Use protein A/G beads to pull down the antibody-protein complexes.[10]
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against BRD9 and the E3 ligase. The presence of both proteins in the eluate confirms ternary complex formation.[7]
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of BRD9 degradation.
Caption: Simplified BRD9 signaling pathway and PROTAC intervention.
References
- 1. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. drughunter.com [drughunter.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: PROTAC BRD9 Degrader-4 vs. Traditional BRD9 Inhibitors
In the landscape of epigenetic drug discovery, the bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in various cancers, including synovial sarcoma and certain types of leukemia.[1][2] BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, playing a crucial role in the regulation of gene expression.[3] This guide provides an in-depth, objective comparison between a representative PROTAC BRD9 degrader, here exemplified by the well-characterized degrader dBRD9 (as a proxy for the conceptual "PROTAC BRD9 Degrader-4"), and traditional small-molecule inhibitors of BRD9, such as I-BRD9 and BI-7273 . This comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
PROTAC BRD9 degraders and traditional BRD9 inhibitors represent two distinct therapeutic strategies for targeting BRD9. Traditional inhibitors function by competitively binding to the bromodomain of BRD9, thereby preventing its interaction with acetylated histones and subsequent gene transcription. In contrast, PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of the target protein. This fundamental difference in the mechanism of action leads to significant disparities in their biological effects, with PROTACs often exhibiting superior potency, selectivity, and a more durable response.
Mechanism of Action: Inhibition vs. Degradation
Traditional BRD9 inhibitors, such as I-BRD9 and BI-7273, are designed to occupy the acetyl-lysine binding pocket of the BRD9 bromodomain.[4][5] This competitive inhibition blocks the "reader" function of BRD9, preventing it from recognizing acetylated lysine (B10760008) residues on histone tails and other proteins. Consequently, the recruitment of the ncBAF complex to chromatin is disrupted, leading to the modulation of gene expression.
On the other hand, PROTAC BRD9 degraders, like dBRD9, consist of a ligand that binds to BRD9, a linker, and a ligand for an E3 ubiquitin ligase (commonly Cereblon or VHL).[6][7] The PROTAC molecule facilitates the formation of a ternary complex between BRD9 and the E3 ligase, leading to the ubiquitination of BRD9.[6] The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, resulting in the complete removal of the protein from the cell.[6][7]
Quantitative Performance Comparison
The following tables summarize the quantitative data comparing the performance of the PROTAC degrader dBRD9 with traditional BRD9 inhibitors.
Table 1: Cellular Potency (IC50) and Degradation Efficiency (DC50)
| Compound | Type | Cell Line | IC50 (nM) | DC50 (nM) | Assay Time | Reference |
| dBRD9 | PROTAC Degrader | EOL-1 | 4.872 | - | 7 days | [6] |
| dBRD9 | PROTAC Degrader | MOML-13 | - | - | - | [7] |
| dBRD9 | PROTAC Degrader | A204 | 89.8 | - | 7 days | [6] |
| PROTAC 11 (BI-7273 based) | PROTAC Degrader | - | 104 | 50 | - | [8] |
| CW-3308 | PROTAC Degrader | G401 | - | < 10 | - | [9] |
| CW-3308 | PROTAC Degrader | HS-SY-II | - | < 10 | - | [9] |
| I-BRD9 | Traditional Inhibitor | LNCaP | ~3000 | N/A | 5 days | [10] |
| I-BRD9 | Traditional Inhibitor | VCaP | ~3000 | N/A | 5 days | [10] |
| I-BRD9 | Traditional Inhibitor | NB4 | - | N/A | 96 hours | [2] |
| I-BRD9 | Traditional Inhibitor | MV4-11 | - | N/A | 96 hours | [2] |
| BI-7273 | Traditional Inhibitor | - | - | N/A | - | [11][12] |
Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth, while DC50 values represent the concentration that induces 50% degradation of the target protein. N/A indicates that the data was not applicable.
Table 2: Selectivity Profile
| Compound | Target | Selectivity over BRD7 | Selectivity over BET family | Reference |
| dBRD9 | BRD9 | High | High (reduced binding) | [7] |
| I-BRD9 | BRD9 | >200-fold | >700-fold | [4] |
| BI-7273 | BRD9/BRD7 | Dual Inhibitor | >100-fold | [11] |
Signaling Pathways and Experimental Workflows
BRD9 is a critical component of the SWI/SNF chromatin remodeling complex, which plays a pivotal role in regulating gene expression by altering chromatin structure. Dysregulation of BRD9 has been implicated in various signaling pathways that drive cancer progression, including those involving key oncogenes like c-Myc.[3]
A typical experimental workflow to compare a PROTAC BRD9 degrader and a traditional inhibitor involves assessing both target engagement and downstream cellular effects.
Detailed Experimental Protocols
Western Blotting for BRD9 Degradation
This protocol is used to visualize and quantify the degradation of BRD9 protein following treatment with a PROTAC degrader.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
PROTAC BRD9 Degrader (e.g., dBRD9) and DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with varying concentrations of the PROTAC degrader or DMSO for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize protein bands using an ECL detection system.
-
Strip the membrane and re-probe with a loading control antibody.[13]
-
-
Data Analysis: Quantify band intensities and normalize BRD9 levels to the loading control.
Cell Viability Assay (CCK-8 or CellTiter-Glo)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
Materials:
-
Cancer cell line of interest
-
PROTAC BRD9 Degrader and Traditional BRD9 Inhibitor
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds for a specified period (e.g., 72 or 96 hours).[2]
-
Assay:
-
For CCK-8: Add CCK-8 reagent to each well and incubate. Measure the absorbance at 450 nm.
-
For CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate, and measure the luminescence.[14]
-
-
Data Analysis: Plot cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Conclusion
The comparison between PROTAC BRD9 degraders and traditional BRD9 inhibitors highlights a significant evolution in therapeutic strategies for targeting this epigenetic reader. While traditional inhibitors effectively block the function of BRD9, PROTAC degraders offer a more profound and sustained effect by eliminating the protein entirely. The experimental data consistently demonstrates the superior potency of PROTACs in inducing cell death in sensitive cancer cell lines. However, the choice between a degrader and an inhibitor may depend on the specific biological context and desired therapeutic outcome. This guide provides the foundational information and experimental framework for researchers to further explore and harness the therapeutic potential of targeting BRD9.
References
- 1. elifesciences.org [elifesciences.org]
- 2. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - BRD9 [maayanlab.cloud]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [opnme.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BRD9 PROTAC Degraders in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various proteolysis-targeting chimeras (PROTACs) designed to degrade Bromodomain-containing protein 9 (BRD9) in different cancer cell lines. BRD9, a subunit of the non-canonical SWI/SNF (ncBAF) chromatin-remodeling complex, has emerged as a significant therapeutic target in oncology due to its role in regulating the transcription of key oncogenes.[1][2][3] PROTACs offer a novel therapeutic modality by inducing the degradation of target proteins, such as BRD9, through the ubiquitin-proteasome system.[4][5][6]
Comparative Efficacy of BRD9 Degraders
The following table summarizes the in vitro efficacy of several notable BRD9 PROTAC degraders across a range of cancer cell lines. The data highlights the degradation potency (DC50), representing the concentration required to degrade 50% of the target protein, and the anti-proliferative activity (IC50), indicating the concentration needed to inhibit 50% of cell growth.
| Degrader | Cancer Cell Line | Cancer Type | DC50 | IC50 | E3 Ligase Recruited | Reference |
| dBRD9 | MOLM-13 | Acute Myeloid Leukemia | Dose-dependent degradation at 0.5-5000 nM | Potent anti-proliferative effect | Cereblon (CRBN) | [7] |
| EOL-1 | Eosinophilic Leukemia | Not Specified | Potent anti-proliferative effect | Cereblon (CRBN) | [7] | |
| CW-3308 | G401 | Rhabdoid Tumor | <10 nM | 185 nM | Cereblon (CRBN) | [8] |
| HS-SY-II | Synovial Sarcoma | <10 nM | 2.7 µM | Cereblon (CRBN) | [8] | |
| FHD-609 | Not Specified | Synovial Sarcoma, SMARCB1-deficient tumors | Not Specified | Not Specified | Not Specified | [4] |
| CFT8634 | Not Specified | Synovial Sarcoma | 3 nM | Not Specified | Not Specified | [4] |
| E5 | MV4-11 | Acute Myeloid Leukemia | 16 pM | 0.27 nM | Not Specified | [9] |
| OCI-LY10 | Diffuse Large B-cell Lymphoma | Not Specified | 1.04 nM | Not Specified | [9] |
Note: Experimental conditions and methodologies may vary between studies, and direct comparisons should be made with caution.
Signaling Pathways and Mechanism of Action
BRD9 has been implicated in the progression of various cancers through its influence on several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of BRD9 degraders.
PROTACs function by inducing the formation of a ternary complex between the target protein (BRD9), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.[5][6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 9. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: PROTAC BRD9 Degrader vs. BRD4 Degraders in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to specifically eliminate target proteins from the cellular environment, providing a distinct advantage over traditional inhibitors. This guide presents a comparative analysis of a potent BRD9 degrader, as a representative of its class, against several well-characterized BRD4 degraders. This objective comparison, supported by experimental data, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform their research and therapeutic development decisions.
Mechanism of Action: A Shared Strategy of Induced Degradation
Both BRD9 and BRD4 degraders operate through the same fundamental mechanism: hijacking the cell's ubiquitin-proteasome system to induce the degradation of their respective target proteins. These molecules consist of three key components: a ligand that binds to the target protein (either BRD9 or BRD4), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker that connects these two moieties.
The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase is the critical initiating step. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. The PROTAC molecule, upon target degradation, is released to engage another target protein molecule, acting in a catalytic manner.
Comparative Performance Data
The efficacy of PROTACs is primarily evaluated by their degradation capability (DC50 and Dmax) and their anti-proliferative effects (IC50) in cancer cell lines. The following tables summarize the performance data for a representative potent BRD9 degrader and several key BRD4 degraders.
Degradation Potency (DC50) and Maximal Degradation (Dmax)
The half-maximal degradation concentration (DC50) is the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax represents the maximum percentage of protein degradation achievable. Lower DC50 values indicate higher potency.
| Degrader Class | Representative Degrader | Target | Cell Line | DC50 | Dmax | Reference |
| BRD9 Degrader | PROTAC E5 | BRD9 | MV4-11 | 16 pM | >90% | [1] |
| BRD4 Degrader | ARV-825 | BRD4 | CA46, MOLM-13, MV4-11, RS4-11 | < 1 nM | >90% | [2][3] |
| BRD4 Degrader | MZ1 | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [4] |
| BRD4 Degrader | dBET1 | Pan-BET | MV4;11 | ~1.8 nM | >95% | [5] |
| BRD4 Degrader | QCA570 | Pan-BET | Bladder Cancer Cells | ~1 nM | >90% | [6] |
Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting a specific biological or biochemical function, in this case, cell proliferation.
| Degrader Class | Representative Degrader | Target | Cell Line | IC50 | Reference |
| BRD9 Degrader | PROTAC E5 | BRD9 | MV4-11 | 0.27 nM | [1] |
| BRD9 Degrader | PROTAC E5 | BRD9 | OCI-LY10 | 1.04 nM | [1] |
| BRD4 Degrader | ARV-825 | BRD4 | Gastric Cancer Cells (HGC27, MGC803) | Low nM range | [7][8] |
| BRD4 Degrader | MZ1 | BRD4 (preferential) | ABC DLBCL cell lines | 49 nM (median) | [4] |
| BRD4 Degrader | dBET1 | Pan-BET | Kasumi, NB4, THP-1, MV4-11 | 0.148-0.355 µM | [9] |
| BRD4 Degrader | QCA570 | Pan-BET | MV4;11, MOLM-13, RS4;11 | 8.3 pM, 62 pM, 32 pM | [10] |
Signaling Pathways
BRD4 and BRD9 are both members of the bromodomain and extra-terminal domain (BET) family of proteins and act as epigenetic readers. They play crucial roles in regulating gene expression. BRD4 is a well-established transcriptional co-activator, notably regulating the expression of the oncogene c-MYC.[11] BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has also been implicated in the regulation of oncogenic gene expression.[12] Degradation of these proteins disrupts their respective signaling cascades, leading to anti-proliferative effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC degraders.
Western Blotting for Protein Degradation
This technique is used to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., MV4-11, HeLa) in 6-well plates and allow them to adhere. Treat cells with a dose-response of the PROTAC degrader for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein (BRD9 or BRD4) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the degrader on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the PROTAC concentration to determine the IC50 value.
Conclusion
Both BRD9 and BRD4 degraders represent a promising therapeutic strategy for various cancers by effectively eliminating their target proteins. The data presented herein demonstrates that highly potent and selective degraders have been developed for both targets, often exhibiting picomolar to low nanomolar efficacy in degrading their targets and inhibiting cancer cell proliferation. The choice between targeting BRD9 or BRD4 will depend on the specific cancer type and its underlying dependencies on these epigenetic regulators. The experimental protocols provided offer a standardized framework for the continued evaluation and comparison of novel degraders in this exciting field of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 9. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
"PROTAC BRD9 Degrader-4" head-to-head comparison with Sabnis RW et al. compounds
In the rapidly evolving landscape of targeted protein degradation, molecules targeting the bromodomain-containing protein 9 (BRD9) have emerged as promising therapeutic candidates in oncology. This guide provides a detailed head-to-head comparison of "PROTAC BRD9 Degrader-4" and the innovative BRD9-targeting compounds developed by Sabnis RW and colleagues, specifically their DCAF16-recruiting molecular glue, AMPTX-1.
Executive Summary
This comparison reveals two distinct and potent strategies for inducing the degradation of BRD9. "this compound" is a bifunctional molecule that, based on available data, operates as a molecular glue with a degradation potency in the nanomolar range. In contrast, the compounds developed by Sabnis RW et al., exemplified by AMPTX-1, are termed "Targeted Glues" that uniquely hijack the DCAF16 E3 ligase to induce BRD9 degradation with high efficiency and selectivity. While both classes of molecules demonstrate potent anti-cancer effects, they differ fundamentally in their mechanism of action, particularly in the E3 ligase they recruit.
Data Presentation
The following tables summarize the key quantitative data for "this compound" and AMPTX-1.
Table 1: In Vitro Degradation Performance
| Compound | Target | Mechanism | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Treatment Time (hours) |
| This compound | BRD9 | Bifunctional Molecular Glue | Not specified | Not specified | ≤25 nM[1] | Not specified | Not specified |
| AMPTX-1 | BRD9 | Targeted Glue | DCAF16[2][3][4] | MV4-11 | 0.5 nM | 93% | 6 |
| MCF-7 | 2 nM | 70% | 6 |
Table 2: Selectivity Profile
| Compound | Primary Target | Selectivity Notes |
| This compound | BRD9 | Data not available. |
| AMPTX-1 | BRD9 | Proteomics analysis in MV4-11 cells showed that out of 8,350 quantified proteins, only BRD9 was significantly degraded after 6 hours of treatment. Notably, it does not degrade the highly homologous BRD7. |
Mechanism of Action
This compound is described as a bifunctional degrader. While the specific E3 ligase it recruits is not explicitly stated in the available documentation, its classification as a "bifunctional molecular glue" suggests it induces proximity between BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.
Sabnis RW et al. Compounds (AMPTX-1) employ a novel "Targeted Glue" mechanism. These molecules modify the surface of BRD9, creating a neo-interface that is recognized by the DCAF16 E3 ligase. This induced interaction leads to the selective ubiquitination and degradation of BRD9. A key feature of AMPTX-1 is its covalent, yet reversible, interaction with a cysteine residue on DCAF16, which is facilitated by the formation of the ternary complex with BRD9.[2][3][4]
Mandatory Visualizations
Caption: Mechanism of Action for a typical PROTAC degrader.
References
Selectivity of "PROTAC BRD9 Degrader-4" for BRD9 over BRD7 and BRD4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of proteolysis-targeting chimeras (PROTACs) designed to degrade Bromodomain-containing protein 9 (BRD9). While specific quantitative data for "PROTAC BRD9 Degrader-4" is not publicly available in the cited literature, this guide will utilize data from other well-characterized selective BRD9 degraders to illustrate the principles of selectivity over the closely related bromodomain proteins BRD7 and BRD4.
Introduction to BRD9-Targeting PROTACs
BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a therapeutic target in certain cancers. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds the target protein (e.g., BRD9), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two. The selectivity of a PROTAC is a critical attribute, as off-target degradation of related proteins like BRD7 and BRD4 can lead to unintended cellular effects.
Quantitative Selectivity Data
The following table summarizes the degradation potency (DC50) and inhibitory concentration (IC50) values for representative selective BRD9 PROTACs from published studies. This data highlights the ability of these molecules to preferentially degrade BRD9 over other bromodomain-containing proteins.
| Degrader | Target | DC50 (nM) | IC50 (nM) | Cell Line | Notes on Selectivity |
| PROTAC 11 | BRD9 | 50 | 104 | Not Specified | Demonstrates significant selectivity for BRD9 over BRD4 and BRD7.[1] |
| dBRD9 | BRD9 | Not Specified | Not Specified | MOLM-13 | Induces dose-dependent degradation of BRD9 with no significant effect on BRD4 and BRD7 protein levels. |
| PROTAC E5 | BRD9 | 0.016 | 0.27 (MV4-11) | MV4-11, OCI-LY10 | A highly potent and selective BRD9 degrader.[2] |
Mechanism of Action and Experimental Workflow
The diagrams below illustrate the general mechanism of action for a BRD9-targeting PROTAC and a typical experimental workflow to determine its selectivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for Protein Degradation
Objective: To quantify the levels of BRD9, BRD7, and BRD4 proteins in cells following treatment with a PROTAC degrader.
Materials:
-
Cell line of interest (e.g., MOLM-13)
-
PROTAC BRD9 Degrader
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-BRD7, anti-BRD4, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a dose-range of the PROTAC degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control and determine the DC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively or semi-quantitatively assess the formation of the ternary complex (BRD9-PROTAC-E3 ligase) in a cellular context.
Materials:
-
Cells treated with PROTAC or vehicle control
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (e.g., anti-Cereblon) or the target protein (anti-BRD9)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as above)
Procedure:
-
Cell Lysis: Lyse treated cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with magnetic beads.
-
Incubate the lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washes: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against BRD9 and the E3 ligase to detect the co-immunoprecipitated proteins. An increased amount of co-precipitated BRD9 in the presence of the PROTAC indicates ternary complex formation.
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity of the PROTAC to BRD9 and the E3 ligase in a biochemical setting.
Materials:
-
Purified recombinant BRD9, BRD7, and BRD4 proteins
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Fluorescently labeled tracer that binds to the target protein or E3 ligase
-
PROTAC degrader
-
Assay buffer
-
Microplate reader with FP capabilities
Procedure:
-
Assay Setup: In a microplate, combine the fluorescent tracer, the protein of interest (BRD9, BRD7, or BRD4), and varying concentrations of the PROTAC degrader.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a microplate reader.
-
Data Analysis: The binding of the PROTAC displaces the fluorescent tracer, leading to a decrease in fluorescence polarization. Plot the change in polarization against the PROTAC concentration to determine the binding affinity (Ki or IC50). This can be performed for both the target protein and the E3 ligase to assess binary binding affinities. Ternary complex formation can also be assessed using more complex FP assay designs.
References
Navigating the Landscape of BRD9 Degraders: A Comparative Analysis of Specificity
A deep dive into the proteomic specificity of BRD9-targeting PROTACs, offering a comparative analysis of leading degraders to guide researchers in selecting the optimal tool for their experimental needs. This guide focuses on the critical aspect of degradation specificity, supported by available quantitative proteomic data and detailed experimental protocols.
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as powerful tools to selectively eliminate proteins of interest, such as the epigenetic reader BRD9. The specificity of these degraders is paramount to ensure that observed phenotypes are a direct result of on-target degradation and not due to off-target effects. This guide provides a comparative analysis of the proteomic specificity of prominent BRD9 degraders.
For the purpose of this guide, we will use "PROTAC BRD9 Degrader-4" as a placeholder to represent an archetypal BRD9 degrader and compare it against publicly characterized alternatives, namely CFT-8634 and dBRD9.
Quantitative Proteomic Analysis: A Comparative Overview
The following tables summarize the available quantitative proteomics data for CFT-8634 and dBRD9, highlighting their degradation potency and selectivity.
Table 1: Degradation Potency and Selectivity of BRD9 PROTACs
| Degrader | Cell Line | DC50 (nM) | BRD9 Degradation | Total Proteins Quantified | Significantly Degraded Off-Targets | Reference |
| CFT-8634 | Synovial Sarcoma | 2 | Not specified | Not specified | Not specified | [1] |
| CFT-8634 | HSSYII | Not specified | Significant | 9,013 | None reported | |
| dBRD9 | MOLM-13 | Not specified | 5.5-fold decrease | 7,326 | None reported | [2] |
Table 2: Summary of Proteomic Specificity Studies
| Degrader | Key Findings |
| CFT-8634 | In HSSYII synovial sarcoma cells, global proteomic evaluation revealed that BRD9 was the only protein significantly degraded out of 9,013 quantified proteins. |
| dBRD9 | In MOLM-13 cells, dBRD9 was reported to be highly selective for BRD9. Out of 7,326 proteins quantified, BRD9 was the only protein to show a marked and statistically significant decrease in abundance[2]. |
Experimental Protocols: A Guide to Assessing Degrader Specificity
A generalized protocol for assessing the specificity of BRD9 degraders using quantitative mass spectrometry is outlined below. This protocol is a composite based on established methodologies for PROTAC characterization.
Objective: To quantitatively assess the on-target and off-target effects of a BRD9 degrader on the global proteome.
Materials:
-
Cell line of interest (e.g., MOLM-13, HSSYII)
-
BRD9 Degrader (e.g., CFT-8634, dBRD9) and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
DTT, iodoacetamide, and sequencing-grade trypsin
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexed analysis)
-
High-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the BRD9 degrader at the desired concentration (e.g., 100 nM) and a vehicle control for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup and Labeling (Optional):
-
Acidify the peptide digests and desalt using SPE cartridges.
-
If using TMT labeling, label the peptides according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification by searching against a human protein database.
-
Quantify protein abundance changes between the degrader-treated and vehicle-treated samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance.
-
Visualizing the Molecular Landscape
To better understand the context of BRD9 degradation, the following diagrams illustrate a simplified signaling pathway involving BRD9 and a typical experimental workflow for proteomic analysis.
References
Safety Operating Guide
Proper Disposal of PROTAC BRD9 Degrader-4: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for PROTAC BRD9 Degrader-4, a bifunctional degrader designed for cancer research. Adherence to these protocols is crucial for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. As with any potent research chemical, all waste generated from the use of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or contaminated materials be disposed of in regular trash or down the drain.
Key Compound Information
A summary of the available quantitative data for this compound is presented below. It is important to note that specific toxicity and environmental hazard data are not extensively available in public documentation. Therefore, a precautionary approach to handling and disposal is paramount.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 2633632-34-3 | [1][2][3] |
| Molecular Formula | C42H49FN6O7 | [1][2] |
| Molecular Weight | 768.87 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
| Storage | Store at -20°C, sealed, away from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures provide a framework for the safe disposal of this compound. Researchers must also consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.
Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process. All items that have come into contact with this compound are to be considered hazardous waste.
-
Solid Waste:
-
Items: Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, bench paper, pipette tips, vials, and any other disposable materials.
-
Procedure: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container should be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound Contaminated Solid Waste."
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the initial solvent rinses from decontaminating glassware.
-
Procedure: Collect all liquid waste in a compatible, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) or coated glass bottle) with a secure screw-top cap. The container must be labeled as "Hazardous Chemical Waste" and detail the contents, including "this compound," the solvent(s) used, and their approximate concentrations.
-
-
Sharps Waste:
-
Items: Includes needles, syringes, and contaminated broken glassware.
-
Procedure: Dispose of all contaminated sharps in a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Chemical Sharps Waste" with the name of the compound.
-
Decontamination of Laboratory Equipment and Surfaces
Thorough decontamination is essential to prevent cross-contamination and accidental exposure.
-
Procedure:
-
Wipe down all surfaces (e.g., fume hood, benchtops) and non-disposable equipment that may have come into contact with the compound using a solvent known to dissolve it (e.g., DMSO), followed by a rinse with 70% ethanol.
-
All wipes and absorbent materials used in the decontamination process must be disposed of as solid hazardous waste.
-
For glassware, rinse with a suitable solvent first, and collect this rinse as liquid hazardous waste. Subsequent washing with detergent and water can then be performed.
-
Final Disposal Logistics
-
Storage: Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general traffic and incompatible materials.
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Ensure all required documentation is completed accurately. The primary and required method of disposal is typically incineration by an approved waste management facility.
Mandatory Visualizations
The following diagrams illustrate the key workflows for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Decontamination Protocol for Lab Surfaces and Glassware.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
